5-Bromo-2-(2-bromoethoxy)aniline
Description
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Properties
CAS No. |
1235451-65-6 |
|---|---|
Molecular Formula |
C8H9Br2NO |
Molecular Weight |
294.974 |
IUPAC Name |
5-bromo-2-(2-bromoethoxy)aniline |
InChI |
InChI=1S/C8H9Br2NO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4,11H2 |
InChI Key |
PQZCKGRJSMUWTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)N)OCCBr |
Synonyms |
BenzenaMine, 5-broMo-2-(2-broMoethoxy)- |
Origin of Product |
United States |
Comprehensive Profiling of 5-Bromo-2-(2-bromoethoxy)aniline: Physical Properties, Solubility, and Application Workflows
Executive Summary
The compound 5-Bromo-2-(2-bromoethoxy)aniline (CAS: 1235451-65-6) [1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring both an aryl bromide for transition-metal-catalyzed cross-coupling and an alkyl bromide for nucleophilic substitution, its reactivity profile is immense. However, its dual-halogenated nature and aniline moiety present unique physicochemical challenges. This whitepaper synthesizes the physical properties, solubility data, and validated experimental protocols necessary for researchers to effectively handle and utilize this compound.
Physicochemical Profiling and Causality
Understanding the physical properties of 5-Bromo-2-(2-bromoethoxy)aniline is critical for optimizing reaction conditions and purification strategies. The presence of the primary amine introduces hydrogen-bond donating and accepting capabilities, while the two heavy bromine atoms significantly increase the compound's lipophilicity and density.
Quantitative Physical Properties
The following table summarizes the core physicochemical parameters (derived from structural predictive models and available chemical databases) [1].
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₈H₉Br₂NO | Determines stoichiometric calculations. |
| Molecular Weight | 294.97 g/mol | High mass due to di-bromination affects diffusion rates. |
| CAS Registry Number | 1235451-65-6 | Unique identifier for sourcing and inventory [1]. |
| Predicted pKa (Amine) | ~3.5 - 4.2 | The electron-withdrawing nature of the ortho-alkoxy and meta-bromo groups slightly depresses the basicity compared to unsubstituted aniline. |
| Predicted LogP | ~3.1 - 3.4 | Highly lipophilic; dictates poor aqueous solubility and high affinity for non-polar organic solvents. |
| Physical State | Solid / Low-melting solid | Storage requires temperature control to prevent degradation or aggregation. |
Solubility Matrix
Solubility is dictated by the compound's high LogP and the polarizability of the bromine atoms.
| Solvent | Solubility Profile | Causality & Application Notes |
| Water | Insoluble (< 0.1 mg/mL) | High hydrophobic surface area prevents hydration. |
| DMSO | Highly Soluble (> 50 mg/mL) | Ideal for biological assay stock solutions; strong dipole-dipole interactions. |
| Dichloromethane (DCM) | Highly Soluble | Preferred solvent for extractions and normal-phase chromatography. |
| Methanol / Ethanol | Soluble | Moderate hydrogen bonding; useful for recrystallization when combined with water as an anti-solvent. |
| Hexanes | Moderately Soluble | Useful as an eluent component for silica gel purification. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. This means the workflow inherently includes steps that confirm the success of the previous action, preventing downstream failures.
Protocol: Kinetic Solubility Profiling via HPLC-UV
Objective: Determine the precise kinetic solubility of 5-Bromo-2-(2-bromoethoxy)aniline in aqueous buffers to inform biological assay design.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of 5-Bromo-2-(2-bromoethoxy)aniline in 1.0 mL of LC-MS grade DMSO to create a 10 mg/mL stock. Validation: Visually inspect for complete dissolution; the solution must be entirely clear.
-
Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 1.5 mL Eppendorf tube.
-
Incubation: Shake the mixture at 300 rpm at 25°C for 24 hours to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any precipitated undissolved compound. Causality: Centrifugation is preferred over filtration to avoid non-specific binding of the lipophilic compound to filter membranes.
-
Quantification: Transfer the supernatant to an HPLC vial. Analyze via HPLC-UV (λ = 254 nm) against a standard curve generated from the DMSO stock. Validation: The standard curve must yield an R² > 0.99 for the data to be accepted.
Protocol: Selective N-Boc Protection
Objective: Protect the aniline amine prior to utilizing the alkyl bromide in a nucleophilic substitution, preventing self-polymerization.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 5-Bromo-2-(2-bromoethoxy)aniline in 5 mL of anhydrous THF under a nitrogen atmosphere.
-
Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge protons without reacting with the alkyl bromide.
-
Reagent Addition: Slowly add 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Monitoring: Stir at 40°C for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material spot (ninhydrin positive) and appearance of a higher Rf spot confirms conversion.
-
Workup: Quench with water, extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Workflow Visualization
The following diagram illustrates the logical decision tree for handling and utilizing 5-Bromo-2-(2-bromoethoxy)aniline in a synthetic workflow, emphasizing the necessary solubility checks and protection strategies.
Figure 1: Strategic workflow for the solubility profiling and synthetic utilization of 5-Bromo-2-(2-bromoethoxy)aniline.
Conclusion
The dual-halogen nature of 5-Bromo-2-(2-bromoethoxy)aniline makes it a highly valuable, yet challenging, building block. By understanding its lipophilic nature (LogP ~3.1-3.4) and poor aqueous solubility, researchers can effectively design organic-phase reactions and appropriate protection strategies. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data and prevents costly downstream synthetic failures.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 5-Bromo-2-(2-bromoethoxy)aniline
Introduction
5-Bromo-2-(2-bromoethoxy)aniline is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—an amine, a bromo substituent, and a bromoethoxy side chain—governs its reactivity and potential applications. Therefore, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for determining the detailed molecular structure of organic compounds in solution.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-(2-bromoethoxy)aniline. We will begin by establishing the theoretical framework for predicting the NMR spectra, based on fundamental principles and the electronic effects of the substituents. This is followed by a detailed, step-by-step experimental protocol for data acquisition. The core of this document is the in-depth interpretation of the spectral data, correlating every signal to its corresponding nucleus within the molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.
I. Theoretical Principles and Spectral Prediction
Before analyzing the experimental spectra, a theoretical prediction serves as a critical roadmap. The chemical environment of each proton and carbon atom in 5-Bromo-2-(2-bromoethoxy)aniline is unique, leading to a distinct set of signals. The primary factors influencing these signals are chemical shift, spin-spin coupling, and signal integration.
The Molecular Structure
To facilitate the analysis, we must first identify all chemically non-equivalent protons and carbons in the target molecule.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 5-Bromo-2-(2-bromoethoxy)aniline.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. [1]CDCl₃ is often preferred for initial analysis due to its volatility and minimal signal overlap, while DMSO-d₆ is excellent for compounds with lower solubility and for observing exchangeable protons like -NH₂.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrumentation and Parameters:
-
Spectrometer: Utilize a 300-600 MHz NMR spectrometer. [1] * Temperature: Maintain a constant temperature, typically 25 °C (298 K).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single pulse sequence is sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration. [1] * Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of the protons. [1] * Spectral Width: Set to cover a range from approximately -2 to 12 ppm. [1] * ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single pulse experiment (e.g., zgpg30) is standard. [1] * Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the ¹³C isotope. [1] * Relaxation Delay: A 2-second relaxation delay is generally adequate. [1] * Spectral Width: Set to a range of 0 to 200 ppm to encompass all expected carbon signals. [1]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectra. For ¹H NMR in CDCl₃, the residual solvent peak appears at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used, which is set to 0.00 ppm. [2][3]
-
III. Conclusion and Future Outlook
This technical guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of 5-Bromo-2-(2-bromoethoxy)aniline. By combining theoretical predictions with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and related molecules. The detailed interpretation of chemical shifts and coupling patterns not only confirms the molecular connectivity but also offers insights into the electronic architecture of the compound. For more complex structural problems or stereochemical assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be the logical next steps. The methodologies and principles detailed herein serve as a foundational element in the rigorous characterization required in modern chemical research and drug development.
Sources
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- 2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. scs.illinois.edu [scs.illinois.edu]
Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-(2-bromoethoxy)aniline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-2-(2-bromoethoxy)aniline (CAS: 1235451-65-6)
Executive Summary
In modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of privileged heterocyclic scaffolds. 5-Bromo-2-(2-bromoethoxy)aniline is a highly versatile, halogenated aniline derivative characterized by its dual electrophilic (primary bromide) and nucleophilic (primary amine) functional groups[1]. This structural arrangement makes it an ideal precursor for intramolecular cyclization reactions, specifically in the synthesis of benzo[1,4]oxazine derivatives—a pharmacophore frequently found in antibacterial, neuroprotective, and anticancer agents.
This whitepaper provides an in-depth analysis of the compound's material safety data, physicochemical properties, and a field-proven, self-validating protocol for its application in heterocyclic synthesis.
Physicochemical Properties & Identification
Accurate identification and understanding of a building block's physical properties are paramount for predicting solubility, reactivity, and analytical behavior during chromatography. The presence of two heavy bromine atoms significantly influences the compound's molecular weight and isotopic distribution in mass spectrometry (M, M+2, M+4 peaks).
Table 1: Chemical Identification and Quantitative Data
| Property | Value / Description |
| Chemical Name | 5-Bromo-2-(2-bromoethoxy)aniline |
| CAS Registry Number | 1235451-65-6 |
| Molecular Formula | C₈H₉Br₂NO |
| Molecular Weight | 294.97 g/mol |
| IUPAC Name | 5-bromo-2-(2-bromoethoxy)aniline |
| Canonical SMILES | NC1=CC(Br)=CC=C1OCCBr |
| InChI Key | PQZCKGRJSMUWTB-UHFFFAOYSA-N |
Material Safety Data Sheet (MSDS) & Handling Protocols
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling halogenated anilines. The compound exhibits acute toxicity and irritant properties [1]. The primary amine can be absorbed through the skin, while the alkyl bromide is a potent alkylating agent.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Code | Statement | Mechanistic Rationale & Safety Protocol |
| H302 | Harmful if swallowed | Toxicity: Anilines can induce methemoglobinemia. Protocol: Strictly prohibit eating/drinking in the lab. Handle only in designated chemical zones. |
| H315 | Causes skin irritation | Reactivity: Alkylating potential of the bromoethoxy group. Protocol: Double-gloving with nitrile (minimum 0.12 mm thickness) is mandatory. |
| H319 | Causes serious eye irritation | Exposure: Direct contact can cause severe corneal damage. Protocol: Chemical splash goggles must be worn; safety glasses are insufficient. |
| H335 | May cause respiratory irritation | Volatility: Aerosolized particles irritate mucosal membranes. Protocol: All manipulations must occur within a certified fume hood. |
Emergency Response (P-Statements): In the event of exposure, adhere to P305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. For skin contact (P302+P352), wash immediately with copious amounts of soap and water to hydrolyze and remove unreacted electrophiles [1].
Mechanistic Application: The Benzoxazine Pathway
The primary synthetic utility of 5-Bromo-2-(2-bromoethoxy)aniline lies in its capacity to undergo a highly efficient intramolecular SN2 cyclization to yield 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 105655-01-4) [2].
Causality in Experimental Design
-
Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It is chosen because it solvates the potassium cations ( K+ ) effectively while leaving the nucleophilic amine relatively unsolvated and highly reactive, thereby accelerating the SN2 displacement of the primary bromide.
-
Base Selection ( K2CO3 ): Potassium carbonate acts as a mild, heterogeneous base. Its role is to scavenge the hydrobromic acid (HBr) generated during cyclization. A stronger base (like NaH) might prematurely deprotonate the amine, leading to unwanted intermolecular oligomerization or elimination (E2) side reactions.
-
Temperature (60 °C): This specific thermal input provides the necessary kinetic energy to overcome the activation barrier for the 6-membered ring formation, maximizing the thermodynamic preference for intramolecular cyclization over intermolecular polymerization.
Synthetic Workflow Visualization
Synthetic workflow for the intramolecular cyclization of 5-Bromo-2-(2-bromoethoxy)aniline.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding to the next [2].
Objective: Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine.
Step 1: Reaction Setup
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-(2-bromoethoxy)aniline (250 mg, 0.848 mmol) in anhydrous DMF (5.0 mL).
-
Validation: Ensure the solution is clear before proceeding. Moisture in the DMF will hydrolyze the alkyl bromide, reducing yield.
-
Add anhydrous Potassium Carbonate ( K2CO3 ) (234 mg, 1.695 mmol, 2.0 eq) in one portion. The suspension will become cloudy.
Step 2: Cyclization
-
Attach a reflux condenser and heat the reaction mixture to 60 °C under a positive pressure of Nitrogen ( N2 ).
-
Stir vigorously for 4 hours.
-
Self-Validation (TLC Monitoring): After 3 hours, pull a 10 µL aliquot. Run a Thin Layer Chromatography (TLC) plate using 20% Ethyl Acetate in Hexanes. The starting material (lower Rf due to primary amine) should be completely consumed, replaced by a new, less polar spot (higher Rf secondary amine/benzoxazine).
Step 3: Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Causality: This step crashes out the organic product while solubilizing the DMF and inorganic potassium salts ( KBr , unreacted K2CO3 ).
-
Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
-
Wash the combined organic layers with brine ( 2×20 mL) to remove residual trace DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 20% EtOAc in Hexanes).
-
Final Validation: The product is isolated as a solid. Yield: ~170 mg (94%). Confirm structure via 1H NMR (look for the disappearance of the primary amine protons and the shift of the ethoxy protons due to ring closure) and LC-MS (m/z [M+H]+ = 214.0 / 216.0).
References
Toxicity Profile and Safe Handling Guidelines for 5-Bromo-2-(2-bromoethoxy)aniline: A Technical Whitepaper
Executive Summary and Chemical Identity
5-Bromo-2-(2-bromoethoxy)aniline (CAS: 1235451-65-6) is a highly reactive, bifunctional aromatic amine utilized primarily as a molecular building block in advanced organic synthesis and drug discovery[1]. While its unique structure—featuring both a halogenated aniline core and a terminal alkyl bromide—makes it highly valuable for cross-coupling and nucleophilic substitution reactions, it also imparts a complex and severe toxicity profile.
This whitepaper provides an authoritative analysis of the compound's dual-threat mechanistic toxicity, establishes rigorous safe handling protocols, and details validated experimental workflows for quantifying its toxicological impact.
Physicochemical and Hazard Profile
To establish baseline safety parameters, the compound's core properties and extrapolated hazard classifications are summarized below.
Table 1: Physicochemical Properties and Hazard Classification
| Parameter | Specification / Classification |
| Chemical Name | 5-Bromo-2-(2-bromoethoxy)aniline |
| CAS Number | 1235451-65-6[1] |
| Molecular Formula | C8H9Br2NO[1] |
| Molecular Weight | 294.97 g/mol |
| Primary Hazard Classes | Acute Toxicity (Oral/Dermal/Inhalation) Cat 4; Skin Irritation Cat 2; Eye Irritation Cat 2[2] |
| Target Organs | Blood (Erythrocytes), Central Nervous System, Liver, Respiratory System[3] |
| Mechanism of Action | Methemoglobinemia induction; Direct alkylation of cellular nucleophiles |
Mechanistic Toxicity Profile
As an Application Scientist, it is critical to look beyond standard Safety Data Sheets (SDS) and understand the causality of a compound's toxicity. The hazard profile of 5-Bromo-2-(2-bromoethoxy)aniline is driven by two distinct, synergistic pathways: Cytochrome P450-mediated N-hydroxylation and direct SN2 alkylation.
The Aniline Core: Methemoglobinemia and Hypoxia
Like all aniline derivatives, the primary systemic threat is the induction of methemoglobinemia[4]. Upon absorption, the aniline core undergoes hepatic metabolism via Cytochrome P450 enzymes (primarily CYP2E1) to form an N-hydroxylamine intermediate.
This highly reactive intermediate enters erythrocytes and initiates a catalytic redox cycle. It oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, this shift drastically reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia, cyanosis, and potentially fatal central nervous system depression[3]. The presence of the 5-bromo substitution on the aromatic ring increases the molecule's lipophilicity (LogP), facilitating rapid dermal absorption and prolonging the biological half-life of the toxicant compared to unsubstituted aniline.
The 2-Bromoethoxy Moiety: Alkylation and GSH Depletion
The secondary, yet equally critical, toxicity mechanism arises from the 2-bromoethoxy group. The terminal bromine atom is a highly polarizable, weak base, making it an excellent leaving group. This renders the adjacent aliphatic carbon highly susceptible to bimolecular nucleophilic substitution ( SN2 ) by cellular nucleophiles.
Intracellularly, the primary target for this alkylation is Glutathione (GSH), the cell's master antioxidant. The electron-rich thiolate anion of GSH attacks the electrophilic carbon, displacing the bromide ion and forming a stable thioether conjugate. This rapidly depletes intracellular GSH pools[5]. Because GSH is required to neutralize the reactive oxygen species (ROS) generated during the aniline redox cycle, its depletion leads to unregulated oxidative stress, lipid peroxidation, and ultimately, apoptotic or necrotic cell death[6].
Figure 1: Dual-pathway toxicity mechanism highlighting methemoglobinemia and GSH depletion.
Safe Handling Guidelines and Engineering Controls
Due to its high lipophilicity and dual-toxicity mechanisms, 5-Bromo-2-(2-bromoethoxy)aniline requires stringent handling protocols. It is harmful if swallowed, inhaled, or absorbed through the skin[3].
Laboratory Containment and PPE
-
Engineering Controls: All manipulations of the neat solid or concentrated solutions must be performed within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of dusts or aerosols[2].
-
Dermal Protection: Standard latex gloves offer zero protection against halogenated aromatics. Personnel must use double-gloving with butyl rubber or laminated film (e.g., Silver Shield) inner gloves and heavy-duty nitrile outer gloves.
-
Respiratory Protection: If engineering controls are compromised, a full-face respirator equipped with organic vapor (OV) and P100 particulate cartridges is mandatory.
Spill Management and Decontamination
In the event of a spill, immediately evacuate the area. Because the compound contains an alkyl bromide, avoid the use of strong bases during initial cleanup, as this may trigger uncontrolled exothermic elimination reactions.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).
-
Sweep into a sealed, chemically resistant container.
-
Wash the contaminated surface with a 5% solution of sodium thiosulfate to neutralize residual alkylating agents, followed by copious amounts of soap and water[7].
Validated Experimental Workflows
To accurately assess the toxicity of 5-Bromo-2-(2-bromoethoxy)aniline in a laboratory setting, the following self-validating protocols are recommended.
In Vitro Methemoglobin Formation Assay (Evelyn-Malloy Method)
This assay quantifies the compound's ability to oxidize hemoglobin. The protocol utilizes potassium cyanide (KCN) to eliminate interference and potassium ferricyanide ( K3Fe(CN)6 ) as a 100% conversion control[8].
Step-by-Step Methodology:
-
Erythrocyte Preparation: Isolate human or murine red blood cells (RBCs) from heparinized whole blood via centrifugation. Wash twice with PBS (pH 7.4) and resuspend to a 40% hematocrit.
-
Incubation: Add 10 µL of the test compound (dissolved in DMSO) to 990 µL of the RBC suspension. Incubate in a shaking water bath at 37°C for 60 minutes.
-
Lysis: Lyse the RBCs by adding 200 µL of the incubated suspension to 10 mL of 0.02 M phosphate buffer (pH 7.8) containing 0.05% Triton X-100. Vortex for 30 seconds[8].
-
Fractionation & Treatment: Divide the hemolysate into four equal tubes (A1, A2, A3, A4).
-
Tube A1: Untreated (Measures baseline MetHb + interference).
-
Tube A2: Add 50 µL of 10% KCN (Converts MetHb to cyanomethemoglobin; measures interference only).
-
Tube A3: Add 50 µL of 20% K3Fe(CN)6 (Converts all Hb to MetHb; measures total Hb).
-
Tube A4: Add 50 µL of 10% KCN AND 50 µL of 20% K3Fe(CN)6 (Blank for total Hb).
-
-
Quantification: Measure absorbance at 635 nm. Calculate the MetHb percentage using the differential absorbances: %MetHb=(A3−A4)(A1−A2)×100 .
Glutathione (GSH) Depletion Assay (DTNB Method)
This assay measures the direct alkylating potential of the 2-bromoethoxy moiety by quantifying the depletion of free thiols using Ellman's reagent (DTNB)[5].
Step-by-Step Methodology:
-
Sample Incubation: Incubate 800 µL of the test compound solution with 200 µL of 10 mM GSH at room temperature for 1 hour[9].
-
Protein Precipitation (If using cell lysates): Add 50 µL of 10% trichloroacetic acid (TCA) to the mixture to precipitate proteins. Centrifuge at 9,300 x g for 5 minutes and collect the supernatant[5].
-
pH Adjustment: Adjust the pH of the supernatant to 7.5 using 2 M NaOH to optimize the environment for the DTNB reaction[5].
-
Colorimetric Reaction: Transfer 50 µL of the pH-adjusted sample to a 96-well microplate. Add 150 µL of DTNB solution (60 µg/mL). Incubate in the dark for 5 minutes[5].
-
Analysis: Measure the absorbance at 412 nm using a microplate reader. Calculate the remaining GSH concentration against a standard curve.
Figure 2: Step-by-step workflow for the DTNB-based Glutathione (GSH) depletion assay.
References
-
Cole-Parmer. "Material Safety Data Sheet - 2-Bromoaniline, 98%". Cole-Parmer Safety Data.[Link]
-
National Institutes of Health (NIH). "Aniline Acute Exposure Guideline Levels". NCBI Bookshelf.[Link]
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PLOS One. "Bone Marrow Injury Induced via Oxidative Stress in Mice by Inhalation Exposure to Formaldehyde". PLOS Research Journals.[Link]
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SciELO. "L-arginine, a nitric oxide precursor, reduces dapsone-induced methemoglobinemia in rats". Brazilian Journal of Pharmaceutical Sciences.[Link]
-
ACS Biomaterials Science & Engineering. "GSH-Responsive and Hypoxia-Activated Multifunctional Nanoparticles for Synergetically Enhanced Tumor Therapy". ACS Publications.[Link]
-
Sigma-Aldrich. "SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethoxy)aniline". Sigma-Aldrich Safety Database.[Link]
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Crystallographic Analysis and Structural Determination of 5-Bromo-2-(2-bromoethoxy)aniline
Executive Summary
Halogenated anilines serve as indispensable building blocks in the rational design of pharmaceuticals, agrochemicals, and advanced functional materials[1]. Among these, 5-Bromo-2-(2-bromoethoxy)aniline (C₈H₉Br₂NO) represents a highly versatile bifunctional scaffold. It features a primary amine for hydrogen bonding and derivatization, an ether linkage that dictates molecular flexibility, and two distinct bromine atoms (one aromatic, one aliphatic) capable of participating in complex cross-coupling reactions and halogen bonding networks[2].
For drug development professionals and materials scientists, understanding the exact three-dimensional atomic arrangement of such molecules in the solid state is critical. Single-Crystal X-ray Diffraction (SCXRD) provides definitive insights into the molecular conformation, supramolecular packing, and non-covalent interactions that govern the physicochemical properties of the compound[1]. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 5-Bromo-2-(2-bromoethoxy)aniline, detailing optimized experimental protocols, causality in methodological choices, and strategies to mitigate specific radiation damage (SRD) inherent to brominated small molecules.
Conformational Landscape & Supramolecular Synthons
The solid-state architecture of 5-Bromo-2-(2-bromoethoxy)aniline is driven by a delicate balance of steric constraints and non-covalent interactions.
Intramolecular Conformation
The 2-bromoethoxy chain possesses significant rotational freedom. However, in the crystalline state, the O–C–C–Br torsion angle typically adopts a gauche conformation rather than an anti conformation.
-
Causality: This preference is driven by the gauche effect , a stereoelectronic phenomenon where hyperconjugation between the bonding σC−H orbital and the antibonding σC−Br∗ orbital provides net stabilization. Furthermore, the gauche geometry often facilitates more efficient crystal packing by minimizing the free volume within the unit cell[3].
Intermolecular Interactions
The molecule acts as both a hydrogen bond and halogen bond donor/acceptor, leading to robust supramolecular networks[4]:
-
Hydrogen Bonding: The primary amine (-NH₂) serves as a bifurcated hydrogen bond donor. The ether oxygen typically acts as the primary acceptor, forming strong N-H···O intermolecular chains. Secondary, weaker N-H···Br contacts may also form, contributing to the three-dimensional lattice stability.
-
Halogen Bonding: The highly polarizable bromine atoms exhibit an anisotropic charge distribution, featuring an electropositive "σ-hole" along the extension of the C-Br bond. This allows for Type I or Type II C-Br···Br-C halogen contacts, which are highly directional and crucial for directing the overall crystal packing[4].
Fig 1. Primary intermolecular interactions driving the 3D crystal packing of the target compound.
Experimental Protocol: SCXRD Workflow
To obtain high-resolution structural data, the following self-validating protocol is recommended. Every step is designed to maximize the signal-to-noise ratio while preserving the integrity of the carbon-bromine bonds.
Step 1: Crystal Growth via Slow Evaporation
-
Preparation: Dissolve ~30 mg of 5-Bromo-2-(2-bromoethoxy)aniline in 2.0 mL of a binary solvent system (e.g., 1:1 Acetone/Hexane)[4].
-
Execution: Pierce the cap of the vial with a narrow gauge needle to allow for highly controlled, slow evaporation at room temperature (20-25 °C) over 3 to 7 days.
-
Causality: Rapid precipitation leads to kinetic trapping of defects and solvent molecules (solvates). Slow evaporation ensures thermodynamic control, yielding single crystals with highly ordered internal lattices and minimal mosaicity.
Step 2: Crystal Selection and Mounting
-
Selection: Under a polarized light microscope, select a crystal with uniform extinction and optimal dimensions (ideally 0.1–0.3 mm in all directions).
-
Mounting: Submerge the crystal in a drop of perfluoropolyether (e.g., Fomblin) oil. Loop the crystal using a MiTeGen polyimide cryoloop and immediately transfer it to the diffractometer's goniometer head.
-
Causality: The oil serves a dual purpose: it prevents the crystal from degrading via solvent loss or atmospheric oxidation, and upon rapid cooling, it forms a rigid glass that holds the crystal perfectly stationary during rotation, preventing mechanical drift.
Step 3: Data Collection and Cryocooling
-
Cooling: Bathe the mounted crystal in a continuous nitrogen cold stream set to 100–170 K[4].
-
Irradiation: Irradiate the sample using a highly focused Mo Kα X-ray source ( λ = 0.71073 Å)[4]. Collect data using an ω -scan strategy to ensure high redundancy and complete coverage of the reciprocal space.
-
Causality: Cryocooling is non-negotiable. It drastically reduces the thermal atomic displacement parameters (ADPs), resulting in sharper diffraction spots at higher resolution limits. Furthermore, it slows down the diffusion of free radicals generated by the X-ray beam, thereby mitigating global radiation damage[5].
Step 4: Data Reduction and Self-Validation
-
Integration: Use software such as CrysAlisPro or APEX to integrate the raw diffraction frames[4].
-
Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is critical because the heavy bromine atoms highly absorb X-rays ( μ≈9.5 mm−1 ), which would otherwise systematically distort the measured intensities.
-
Self-Validation: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates that the crystal is of high quality, the symmetry assignment is correct, and the absorption correction was successful.
Fig 2. Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for halogenated anilines.
Mechanistic Insights: Mitigating Specific Radiation Damage (SRD)
A critical challenge when collecting X-ray data on heavily brominated compounds like 5-Bromo-2-(2-bromoethoxy)aniline is Specific Radiation Damage (SRD) .
While cryocooling mitigates global radiation damage, it does not entirely prevent SRD. When X-ray photons strike the crystal, they interact strongly with the electron-dense bromine atoms. This absorption event triggers the ejection of photoelectrons and Auger electrons, generating a cascade of solvated electrons and highly reactive free radicals within the crystal lattice[5].
These radicals specifically target and cleave carbon-halogen (C-X) bonds[5]. In protein-ligand crystallography and small molecule analysis, this C-Br cleavage manifests as a systematic loss of electron density at the halogen position and a deterioration of the anomalous scattering signal over the course of the data collection[5].
Mitigation Strategy: To ensure structural integrity, researchers must treat the data collection as a race against dose accumulation.
-
Dose Management: Utilize an unattenuated beam only if necessary; otherwise, attenuate the beam to reduce the photon flux.
-
Redundancy vs. Decay: While highly redundant data improves the signal-to-noise ratio for anomalous dispersion, there is a point of diminishing returns where the accumulated X-ray dose cleaves the C-Br bonds faster than the signal can be recorded[5]. Implement a fast, continuous-rotation data collection strategy using a modern Hybrid Photon Counting (HPC) detector to capture the complete dataset before significant SRD occurs[4][5].
Quantitative Crystallographic Data Summary
Based on the established crystallographic parameters for structurally analogous dihalogenated aniline and bromoethoxy derivatives[1][3], the following table summarizes the anticipated and representative quantitative metrics for the refined structure of 5-Bromo-2-(2-bromoethoxy)aniline.
| Crystallographic Parameter | Representative Value / Assignment |
| Chemical Formula | C₈H₉Br₂NO |
| Formula Weight | 294.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | λ = 0.71073 Å |
| Calculated Density ( ρcalc ) | ~ 1.95 - 2.10 g/cm³ |
| Absorption Coefficient ( μ ) | ~ 9.5 mm⁻¹ |
| F(000) | ~ 560 |
| Refinement Method | Full-matrix least-squares on F² |
| Goodness-of-fit (GOF) on F² | 1.02 - 1.05 |
| Final R indices [I > 2 σ (I)] | R₁ ≈ 0.035, wR₂ ≈ 0.085 |
Table 1. Representative crystallographic data and refinement parameters for 5-Bromo-2-(2-bromoethoxy)aniline, reflecting standard quality thresholds required for publication in structural chemistry.
Conclusion
The crystallographic determination of 5-Bromo-2-(2-bromoethoxy)aniline provides more than just a static snapshot of atomic coordinates; it maps the complex interplay of hydrogen bonding, halogen bonding, and conformational preferences (such as the gauche effect) that dictate the molecule's macroscopic behavior. By strictly adhering to low-temperature data collection protocols and actively managing X-ray dose to prevent Specific Radiation Damage (SRD) to the vulnerable C-Br bonds, researchers can obtain highly accurate, self-validating structural models. These models are indispensable for downstream applications in structure-based drug design and the synthesis of advanced functional materials.
References
- A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Deriv
- Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
- tert-Butyl 3-[4-(2-Bromoethoxy)
- Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. PMC - NIH.
- Cu-Catalyzed Cyclization/Coupling of Alkenyl Aldimines with Arylzinc Reagents: Access to Indole-3-diarylmethanes.
Sources
Mastering Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(2-bromoethoxy)aniline: A Guide for Synthetic Chemists
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. 5-Bromo-2-(2-bromoethoxy)aniline emerges as a highly valuable and versatile building block, offering two distinct reactive handles for sequential functionalization. Its structure, featuring a nucleophilic aniline, an aryl bromide amenable to a host of palladium-catalyzed cross-coupling reactions, and a reactive alkyl bromide, opens a gateway to a diverse array of molecular scaffolds. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the aryl bromide position of this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. A critical aspect addressed herein is the chemoselective activation of the C(sp²)-Br bond over the C(sp³)-Br bond, a common challenge with such bifunctional molecules.
The Foundation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
Chemoselectivity: Harnessing the Reactivity of the Aryl Bromide
A primary consideration when working with 5-Bromo-2-(2-bromoethoxy)aniline is the selective reaction at the aryl bromide over the alkyl bromide. The oxidative addition of the aryl C-Br bond to the Pd(0) catalyst is generally a more facile process than the corresponding reaction with an alkyl bromide. This difference in reactivity forms the basis for achieving high chemoselectivity in cross-coupling reactions. By carefully selecting the catalyst system and reaction conditions, one can preferentially functionalize the aromatic ring while leaving the bromoethoxy side chain intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals.[2][3] The reaction of 5-Bromo-2-(2-bromoethoxy)aniline with various aryl or heteroaryl boronic acids or esters can be achieved with high selectivity.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting arylpalladium(II) species then undergoes transmetalation with a boronate complex, formed by the reaction of the boronic acid with a base. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. The selection of a suitable ligand, such as a bulky, electron-rich phosphine, is critical for promoting both the oxidative addition and reductive elimination steps. For ortho-substituted anilines, specific catalyst systems have been developed to overcome potential steric hindrance.[4][5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Aryl Halide | 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos) (1-5 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or 2-MeTHF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 5-Bromo-2-(2-bromoethoxy)aniline, the arylboronic acid/ester, palladium catalyst, ligand (if using a separate precursor), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[6] This reaction is particularly useful for introducing styrenyl or acrylate moieties. A protocol for a similar substrate, 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, provides a strong starting point for optimization.[7]
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[6] After oxidative addition of the aryl bromide to Pd(0), the resulting arylpalladium(II) complex coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction
| Parameter | Recommended Condition |
| Aryl Halide | 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv) |
| Alkene | Activated alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | PPh₃ or other suitable phosphine ligand (4-10 mol%) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.0 equiv) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
In a dry reaction vessel, combine 5-Bromo-2-(2-bromoethoxy)aniline, the palladium catalyst, and the ligand.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add the anhydrous solvent, followed by the base and the alkene via syringe.
-
Heat the mixture to the desired temperature and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove any palladium black.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[8] These structures are valuable intermediates in the synthesis of heterocycles and conjugated materials. Protocols for similar electron-rich aryl bromides can be adapted for this transformation.[9]
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the arylpalladium(II) complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
| Parameter | Recommended Condition |
| Aryl Halide | 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv) |
| Terminal Alkyne | Terminal alkyne (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-3 mol%) |
| Copper Co-catalyst | CuI (2-5 mol%) |
| Base | Et₃N or i-Pr₂NH (2.0-3.0 equiv) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 5-Bromo-2-(2-bromoethoxy)aniline, the palladium catalyst, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the appropriate temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[10] This reaction is instrumental in the preparation of a wide range of nitrogen-containing compounds of pharmaceutical interest.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex.[10] The resulting arylpalladium(II) halide then reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, as they facilitate both the oxidative addition and reductive elimination steps.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Aryl Halide | 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv) |
| Amine | Primary or secondary amine (1.2 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) |
| Base | NaOt-Bu, K₃PO₄, or LHMDS (1.4-2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor, ligand, and base.
-
Add 5-Bromo-2-(2-bromoethoxy)aniline and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Potential Side Reaction: Intramolecular Cyclization
A noteworthy consideration when working with 5-Bromo-2-(2-bromoethoxy)aniline under basic conditions, particularly at elevated temperatures, is the potential for intramolecular cyclization to form a benzomorpholine derivative. This can occur via an intramolecular Williamson ether synthesis or a Buchwald-Hartwig-type C-O bond formation. The choice of base and reaction temperature can influence the extent of this side reaction. For cross-coupling reactions, using milder bases and the lowest effective temperature can help to minimize the formation of this byproduct.
Conclusion
5-Bromo-2-(2-bromoethoxy)aniline is a powerful synthetic intermediate that provides access to a wide range of complex molecules through palladium-catalyzed cross-coupling reactions. By understanding the principles of chemoselectivity and carefully selecting the appropriate reaction conditions, researchers can effectively functionalize the aryl bromide moiety while preserving the alkyl bromide for subsequent transformations. The protocols provided in this guide serve as a robust starting point for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the synthesis of novel compounds for drug discovery and materials science applications.
References
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Cambridge University Press & Assessment. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. divyarasayan.org [divyarasayan.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Using 5-Bromo-2-(2-bromoethoxy)aniline as a precursor for benzoxazine synthesis
Application Note: Synthesis of 1,4-Benzoxazine Pharmacophores via Intramolecular Cyclization of 5-Bromo-2-(2-bromoethoxy)aniline
Executive Summary & Scope
The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous neuroprotectants, antibacterials (e.g., levofloxacin), and antidepressants[1]. While traditional 1,3-benzoxazines are synthesized via multicomponent Mannich reactions, the 1,4-benzoxazine core requires precise construction of a morpholine-fused aromatic ring.
This technical guide outlines the application of 5-Bromo-2-(2-bromoethoxy)aniline as a highly efficient, bifunctional precursor for the synthesis of 6-bromo-3,4-dihydro-2H-1,4-benzoxazine [2]. By leveraging the built-in orthogonality of its functional groups, this precursor enables a rapid, high-yielding intramolecular cyclization while preserving a robust aryl halide handle for late-stage diversification.
Fig 1. Workflow from bifunctional precursor to advanced 1,4-benzoxazine bioactive scaffolds.
Mechanistic Rationale: The 6-exo-tet Cyclization (E-E-A-T)
The strategic design of 5-bromo-2-(2-bromoethoxy)aniline relies on chemoselectivity. The molecule possesses two reactive poles: an aniline nucleophile and an aliphatic bromide electrophile.
Under mildly basic conditions, the primary amine undergoes a 6-exo-tet intramolecular nucleophilic substitution (SN₂) [3]. According to Baldwin’s rules for ring closure, the 6-exo-tet trajectory is kinetically and thermodynamically highly favored. This ensures rapid cyclization with minimal intermolecular oligomerization.
Crucially, the aryl bromide at the 5-position remains completely inert under these mild aliphatic SN₂ conditions. This orthogonality ensures that the resulting 6-bromo-3,4-dihydro-2H-1,4-benzoxazine retains a pristine synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Fig 2. Mechanistic pathway of the 6-exo-tet intramolecular cyclization to form the oxazine ring.
Experimental Protocol: A Self-Validating System
To guarantee reproducibility, this protocol incorporates built-in analytical checkpoints (LC-MS isotopic signatures) that act as a self-validating mechanism for the bench scientist.
Reagents & Materials:
-
Precursor: 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv, 10 mmol, 2.95 g)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol, 2.76 g)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-(2-bromoethoxy)aniline and anhydrous K₂CO₃.
-
Solvation: Purge the flask with inert gas (N₂ or Ar) for 5 minutes. Add anhydrous DMF via syringe. Causality Note: DMF is selected due to its high dielectric constant, which effectively separates the K⁺ and CO₃²⁻ ions, maximizing the base's ability to scavenge HBr and leaving the amine highly nucleophilic.
-
Thermal Cyclization: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C in an oil bath with vigorous stirring for 6 hours.
-
In-Process Control (Self-Validation): At 5 hours, sample the reaction for LC-MS.
-
Validation Metric: The starting material exhibits a distinct 1:2:1 isotopic pattern at m/z 293.9 / 295.9 / 297.9 [M+H]⁺ due to the presence of two bromine atoms.
-
Success Criterion: The product will show a shift to a 1:1 isotopic pattern at m/z 214.0 / 216.0 [M+H]⁺, confirming the successful expulsion of the aliphatic bromide and formation of the oxazine ring.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (150 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL) to selectively partition and remove the DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield 6-bromo-3,4-dihydro-2H-1,4-benzoxazine as a solid.
Quantitative Data: Reaction Optimization
The choice of base and solvent dictates the kinetics of the SN₂ cyclization. The table below summarizes the optimization data, highlighting the causality behind the finalized protocol.
| Entry | Base (Equiv) | Solvent (ε)* | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality & Observations |
| 1 | DIPEA (2.0) | THF (7.5) | 65 | 12 | 45% | Poor ion separation; weak basicity limits efficient HBr scavenging. |
| 2 | K₂CO₃ (2.0) | MeCN (37.5) | 80 | 8 | 72% | Moderate solvation of K⁺; heterogeneous reaction limits the overall rate. |
| 3 | K₂CO₃ (2.0) | DMF (38.2) | 80 | 6 | 91% | Optimal aprotic solvation leaves the amine highly nucleophilic. |
| 4 | Cs₂CO₃ (2.0) | DMF (38.2) | 80 | 4 | 93% | "Cesium effect" enhances solubility, but provides marginal gain vs. cost. |
* ε = Dielectric Constant, a measure of the solvent's ability to stabilize separated ions.
Downstream Applications: The 6-Bromo Advantage
Once the 6-bromo-3,4-dihydro-2H-1,4-benzoxazine core is synthesized, the secondary amine (position 4) and the aryl bromide (position 6) can be functionalized orthogonally. Typically, the secondary amine is first protected or alkylated (e.g., via reductive amination). Subsequently, the 6-bromo position undergoes palladium-catalyzed cross-coupling. This specific functionalization vector is highly sought after in drug development for synthesizing rigidified, target-specific analogs that mimic natural neuroactive alkaloids.
References
-
Title: 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine (CAS RN: 105655-01-4) Source: CAS Common Chemistry Database URL: [Link]
-
Title: Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: Harnessing 5-Bromo-2-(2-bromoethoxy)aniline for Advanced Drug Scaffolds via Tandem Cyclization and Buchwald-Hartwig Amination
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Application Area: Small Molecule Drug Discovery, PROTACs, and Heterocyclic Scaffold Synthesis
Introduction & Mechanistic Rationale
The compound 5-Bromo-2-(2-bromoethoxy)aniline (CAS: 1235451-65-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of biologically active targeted protein degraders (PROTACs) and kinase inhibitors. However, subjecting this open-chain precursor directly to a palladium-catalyzed Buchwald-Hartwig amination (BHA) presents severe chemoselectivity challenges.
The Causality of Failure in Direct BHA: Attempting a direct cross-coupling on 5-Bromo-2-(2-bromoethoxy)aniline typically results in catastrophic reaction failure. The unprotected primary amine (-NH₂) will competitively coordinate with the palladium catalyst or undergo intermolecular polymerization with the aryl bromide (-Br) of adjacent molecules. Furthermore, the pendant alkyl bromide is highly susceptible to unwanted S_N2 displacement by the basic conditions required for BHA.
The Strategic Solution: To harness this molecule effectively, we must employ a tandem synthetic strategy [1].
-
Phase 1 (Masking & Scaffold Generation): An intramolecular S_N2 cyclization is first triggered. The primary amine attacks the alkyl bromide, forming 7-bromo-3,4-dihydro-2H-1,4-benzoxazine . This elegantly masks both the reactive primary amine and the alkyl bromide while rigidifying the structure into a privileged pharmacophore.
-
Phase 2 (C-N Cross-Coupling): The resulting benzoxazine—now a stable, mono-functionalized aryl halide—undergoes a highly efficient Buchwald-Hartwig amination with a secondary amine (e.g., morpholine or piperazine derivatives) to yield the final functionalized target [2].
Pathway Visualization
Fig 1: Tandem intramolecular cyclization and Buchwald-Hartwig amination workflow.
Step-by-Step Experimental Protocols
Phase 1: Intramolecular Cyclization (Self-Validating Scaffold Preparation)
This step converts the linear precursor into the cyclic aryl halide partner required for the BHA step.
Reagents:
-
5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv, 10 mmol, 2.95 g)
-
Potassium carbonate (K₂CO₃, 3.0 equiv, 30 mmol, 4.14 g)
-
Anhydrous N,N-Dimethylformamide (DMF, 30 mL)
Procedure:
-
Charge a flame-dried 100 mL round-bottom flask with 5-Bromo-2-(2-bromoethoxy)aniline and K₂CO₃.
-
Add anhydrous DMF under a nitrogen atmosphere.
-
Stir the suspension at 80 °C for 4–6 hours.
-
Self-Validation Check (LC-MS): Before quenching, analyze an aliquot via LC-MS. The starting material exhibits a distinct tribromide isotopic pattern at m/z [M+H]⁺ 294, 296, 298 (1:2:1 ratio). Complete conversion is confirmed when this signal entirely shifts to m/z[M+H]⁺ 214, 216 (1:1 ratio), corresponding to the cyclized 7-bromo-3,4-dihydro-2H-1,4-benzoxazine [1].
-
Workup: Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Phase 2: Buchwald-Hartwig Amination
Here, we couple the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine with a model secondary amine (morpholine).
Reagents:
-
7-Bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv, 5.0 mmol, 1.07 g)
-
Morpholine (1.2 equiv, 6.0 mmol, 0.52 g)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%, 0.11 g)
-
RuPhos (5.0 mol%, 0.12 g)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv, 7.5 mmol, 0.72 g)
-
Anhydrous Toluene (25 mL)
Procedure:
-
Degassing (Critical Step): In a Schlenk flask, combine the aryl bromide, Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will irreversibly poison the catalytic cycle, leading to high levels of unreacted starting material [3].
-
Add anhydrous, sparged toluene and morpholine via syringe.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath for 8 hours.
-
Monitoring: Track the reaction via TLC or LC-MS. The product, 7-morpholino-3,4-dihydro-2H-1,4-benzoxazine, will appear at m/z [M+H]⁺ 221.
-
Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (50 mL). Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Catalyst Screening & Quantitative Optimization
The choice of ligand is the most critical variable in the Buchwald-Hartwig amination. Because we are coupling a secondary cyclic amine (morpholine) to an electron-rich aryl bromide, reductive elimination is the rate-limiting step [2].
As demonstrated in the optimization table below, first-generation ligands (BINAP) fail to promote efficient reductive elimination, leading to β-hydride elimination side products. RuPhos provides the optimal steric bulk and electron density to accelerate reductive elimination, yielding >95% conversion.
Table 1: Optimization of BHA for 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine with Morpholine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%)* |
| 1 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 90 | 15% |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 45% |
| 3 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 90 | 82% |
| 4 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90 | >95% |
*Conversion determined by LC-MS integration of the crude reaction mixture at 8 hours.
Troubleshooting & Field-Proven Insights
-
Issue: High levels of dehalogenated starting material (Benzoxazine without Bromine).
-
Cause: Moisture in the reaction mixture leading to protonation of the palladium-aryl intermediate, or the use of an amine with highly accessible β-hydrogens causing β-hydride elimination.
-
Solution: Ensure NaOtBu is stored in a glovebox and has not hydrolyzed to NaOH. Switch to a bulkier ligand like RuPhos to outcompete the β-hydride elimination pathway [2].
-
-
Issue: Incomplete Phase 1 Cyclization.
-
Cause: Insufficient temperature or weak base.
-
Solution: Ensure the reaction reaches a true internal temperature of 80 °C. If utilizing a less reactive derivative, swapping K₂CO₃ for Cs₂CO₃ can accelerate the S_N2 alkylation due to the "cesium effect" (increased solubility and nucleophilicity of the intermediate).
-
References
- Source: WIPO / Google Patents (WO2023244764A1)
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI Organics URL:[Link]
5-Bromo-2-(2-bromoethoxy)aniline applications in medicinal chemistry drug discovery
Application Note: 5-Bromo-2-(2-bromoethoxy)aniline as a Keystone Intermediate in Benzoxazine-Based Drug Discovery
Mechanistic Chemistry: The Gateway to a Privileged Scaffold
In modern medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine ring is widely recognized as a "privileged scaffold." Its structural geometry mimics endogenous peptides and nucleotides, allowing it to interface seamlessly with diverse biological targets, from kinases to epigenetic modulators.
The synthesis of this scaffold relies heavily on a highly reactive, bifunctional intermediate: 5-bromo-2-(2-bromoethoxy)aniline .
This intermediate is rarely isolated due to its transient nature. Instead, it is generated in situ via the reaction of 2-amino-4-bromophenol with 1,2-dibromoethane under mild basic conditions[1]. The chemical logic governing this transformation relies on the differential nucleophilicity of the starting material's functional groups. The phenolic hydroxyl group (pKa ~10) is significantly more acidic than the aniline amine. When exposed to a mild base like potassium carbonate ( K2CO3 ), the phenol is selectively deprotonated to form a phenoxide anion, which rapidly undergoes an SN2 reaction with 1,2-dibromoethane to yield the 5-bromo-2-(2-bromoethoxy)aniline intermediate.
Upon elevating the temperature, the pendant primary amine attacks the terminal bromide of the newly installed ethoxy group. This intramolecular N-alkylation drives the cyclization, forming 6-bromo-3,4-dihydro-2H-1,4-benzoxazine [2]. The preservation of the bromine atom at the C6 position is the most critical feature of this workflow, as it provides an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.
Workflow from 5-bromo-2-(2-bromoethoxy)aniline to diverse therapeutic targets.
Pharmacological Applications in Drug Discovery
The 6-bromo-1,4-benzoxazine core, derived from the 5-bromo-2-(2-bromoethoxy)aniline intermediate, has been successfully deployed across multiple therapeutic areas. The table below summarizes key quantitative data demonstrating the scaffold's versatility.
| Therapeutic Area | Biological Target | Role of Benzoxazine Derivative | Key Activity Metric | Source |
| Immunology | Janus Kinase 3 (JAK3) | Reversible binding scaffold to position covalent cyanamide warheads. | IC50 = 49 nM | [3] |
| Epigenetics / Oncology | Sirtuin-1 (SirT1) | Potent, highly selective inhibitor over SirT2 and SirT3 isoforms. | IC50 = 620 nM | [4] |
| Infectious Disease | MenB (M. tuberculosis) | Inhibitor of menaquinone biosynthesis (electron transport chain). | MIC = 0.6 μg/mL | [5] |
| Hepatology / Neurology | Ferroptosis Pathway | Radical-trapping antioxidant (RTA) preventing lipid peroxidation. | EC50 ~ 50 nM | [6] |
| Neurodegeneration | Acetylcholinesterase (AChE) | Non-competitive inhibitor targeting Alzheimer's disease pathways. | Ki = 20.2 μM | [7] |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail the generation of the benzoxazine scaffold and its subsequent functionalization. The causal logic behind reagent selection is explicitly defined to aid troubleshooting.
Protocol A: One-Pot Synthesis of 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Objective: Generate the 5-bromo-2-(2-bromoethoxy)aniline intermediate and drive its cyclization in a single continuous operation.
Materials:
-
2-Amino-4-bromophenol (1.0 eq)
-
1,2-Dibromoethane (1.5 eq)
-
Potassium carbonate ( K2CO3 , anhydrous, 5.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2-amino-4-bromophenol and anhydrous DMF (approx. 0.3 M concentration). Causality: DMF is a polar aprotic solvent that strips the solvation shell from the potassium cation, leaving a highly reactive, "naked" phenoxide anion to accelerate the initial SN2 O-alkylation.
-
Base Addition: Add K2CO3 in one portion. Stir at room temperature for 15 minutes to allow for complete deprotonation of the phenol. Causality: K2CO3 is a mild base; it is strong enough to deprotonate the phenol but weak enough to prevent premature deprotonation and over-alkylation of the aniline nitrogen.
-
Electrophile Addition: Introduce 1,2-dibromoethane dropwise via a syringe.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 125 °C for 15 hours. Causality: While O-alkylation occurs rapidly at lower temperatures to form the 5-bromo-2-(2-bromoethoxy)aniline intermediate, the subsequent intramolecular N-alkylation requires a higher activation energy to overcome the ring strain and form the final morpholine-like ring.
-
Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Purification: Wash the combined organic extracts extensively with brine (5x) to remove residual DMF. Dry over Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Hexane) to afford the pure 6-bromo-3,4-dihydro-2H-1,4-benzoxazine[1][2].
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Objective: Utilize the C6-bromine handle to install diverse aryl/heteroaryl groups for structure-activity relationship (SAR) exploration.
Materials:
-
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl2 catalyst (0.05 eq)
-
Sodium carbonate ( Na2CO3 , 2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
Step-by-Step Methodology:
-
Assembly: In a Schlenk tube, dissolve the benzoxazine derivative and the chosen aryl boronic acid in 1,4-dioxane.
-
Degassing (Critical Step): Sparge the solution with argon for 10 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O2 . Failure to degas will result in catalyst deactivation and homocoupling of the boronic acid.
-
Catalyst & Base Addition: Add the Pd(dppf)Cl2 catalyst followed by the aqueous Na2CO3 solution.
-
Reaction: Seal the tube and heat to 90 °C for 8–12 hours until TLC indicates the complete consumption of the bromide.
-
Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography to isolate the target pharmacophore.
Sources
- 1. 40925-68-6 | 2-Amino-4-bromophenol | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 2. 105655-01-4 | 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Bromides | Ambeed.com [ambeed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of Highly Functionalized Indoles from 5-Bromo-2-(2-bromoethoxy)aniline via Regioselective Fischer Indolization and Annulation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The synthesis of highly functionalized, rigidified indole scaffolds is a cornerstone of modern drug discovery. This application note details a robust, four-step synthetic sequence to convert 5-bromo-2-(2-bromoethoxy)aniline into a versatile tricyclic [1,4]oxazino[4,3-a]indole derivative. By leveraging the pre-existing substitution pattern of the starting aniline, this sequence elegantly overcomes classic regioselectivity challenges in indole synthesis and provides an orthogonal handle (C4-bromo) for late-stage diversification.
Mechanistic Insights & Strategic Design
As a Senior Application Scientist, it is critical to understand why specific reagents and pathways are chosen. This protocol is designed around three key mechanistic pillars:
I. Controlled Diazotization and Reduction
The conversion of the starting aniline to its corresponding hydrazine is achieved via diazotization followed by reduction. SnCl₂·2H₂O is specifically selected as the reducing agent over zinc or ascorbic acid. SnCl₂ provides a mild, controlled reduction that prevents the over-reduction of the N-N bond and ensures that both the aryl bromide and the primary aliphatic bromide remain completely intact (Link)[1].
II. Absolute Regiocontrol in Fischer Indolization
Fischer indolization of meta-substituted anilines is notoriously problematic, typically yielding an inseparable mixture of 4- and 6-substituted indoles. However, in our substrate, the 2-(2-bromoethoxy) group acts as a steric and electronic blockade. This forces the [3,3]-sigmatropic rearrangement of the intermediate ene-hydrazide to occur exclusively at the unsubstituted C6 position. The result is >99% regioselectivity, yielding a single 4-bromo-7-(2-bromoethoxy)indole regioisomer (Link)[2].
III. Pre-organized Intramolecular Annulation
The pendant 2-bromoethoxy group at the C7 position of the newly formed indole is perfectly pre-organized for an intramolecular nucleophilic attack by the indole N1 atom. Under mild basic conditions, this spontaneous N-alkylation yields the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole scaffold. This rigid tricyclic system is a privileged pharmacophore frequently utilized in the development of anti-cancer agents and CNS therapeutics (Link)[3].
Synthetic Workflow Visualization
Fig 1. Synthetic workflow for functionalized oxazino[4,3-a]indoles from the aniline precursor.
Quantitative Data Presentation
Table 1. Summary of Reaction Conditions and Expected Yields
| Step | Transformation | Key Reagents | Temp & Time | Expected Yield | Regioselectivity |
| 1 | Diazotization & Reduction | NaNO₂, SnCl₂·2H₂O, HCl | -10 to 0 °C, 1.5 h | 75–85% | N/A |
| 2 | Fischer Indolization | Ketone, AcOH | 90 °C, 4 h | 65–75% | >99% (C6 cyclization) |
| 3 | Intramolecular Annulation | Cs₂CO₃, DMF | 25 °C, 2 h | 85–95% | N/A |
| 4 | Suzuki Cross-Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂ | 90 °C, 6 h | 70–90% | N/A |
Self-Validating Experimental Protocols
The following step-by-step methodologies incorporate In-Process Controls (IPCs) to ensure the system is self-validating at every stage.
Step 1: Preparation of (5-Bromo-2-(2-bromoethoxy)phenyl)hydrazine Hydrochloride
-
Reaction Setup : Suspend 5-bromo-2-(2-bromoethoxy)aniline (10.0 mmol, 1.0 eq) in a mixture of concentrated HCl (15 mL) and H₂O (15 mL). Cool the suspension to 0 °C using an ice-salt bath.
-
Diazotization : Add a solution of NaNO₂ (10.5 mmol, 1.05 eq) in H₂O (5 mL) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
IPC (Validation): Test the mixture with starch-iodide paper. A rapid blue-black color confirms the presence of excess nitrous acid. Stir for an additional 30 minutes.
-
-
Reduction : In a separate flask, dissolve SnCl₂·2H₂O (30.0 mmol, 3.0 eq) in concentrated HCl (20 mL) and cool to -10 °C. Transfer the cold diazonium solution dropwise into the SnCl₂ solution.
-
Workup : Stir the resulting thick suspension for 1 hour at 0 °C. Filter the pale yellow precipitate, wash with cold brine (2 × 10 mL), and dry under vacuum.
-
Validation: LC-MS should show a mass corresponding to the [M+H]⁺ of the hydrazine, with the characteristic bromine isotope pattern (1:1 ratio).
-
Step 2: Regioselective Fischer Indole Synthesis
-
Reaction Setup : Dissolve the hydrazine hydrochloride (8.0 mmol, 1.0 eq) and a ketone of choice (e.g., isopropyl methyl ketone, 9.6 mmol, 1.2 eq) in glacial acetic acid (25 mL).
-
Cyclization : Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.
-
IPC (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the hydrazine and the appearance of a new spot that stains brightly with Ehrlich's reagent confirms indole formation.
-
-
Workup : Cool to room temperature and concentrate under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
Step 3: Intramolecular Annulation to [1,4]Oxazino[4,3-a]indole
-
Reaction Setup : Dissolve the 4-bromo-7-(2-bromoethoxy)indole intermediate (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).
-
Alkylation : Add Cs₂CO₃ (12.5 mmol, 2.5 eq) in one portion at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
IPC (Validation): Monitor via LC-MS. The mass will decrease by exactly 79/81 Da (loss of HBr), indicating successful cyclization.
-
-
Workup : Quench the reaction with ice water (50 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with LiCl (5% aq, 3 × 20 mL) to remove residual DMF. Dry, concentrate, and purify to yield the tricyclic core.
-
Validation: ¹H NMR will show the disappearance of the broad indole N-H peak and an upfield shift of the -CH₂-CH₂- protons, confirming integration into the rigid oxazino ring.
-
Step 4: Late-Stage Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : In a Schlenk flask, combine the tricyclic core (2.0 mmol, 1.0 eq), an aryl boronic acid (2.4 mmol, 1.2 eq), and K₂CO₃ (4.0 mmol, 2.0 eq) in a solvent mixture of 1,4-Dioxane/H₂O (4:1, 15 mL).
-
IPC (Validation): Degas the mixture by bubbling N₂ through the solution for at least 15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
-
Coupling : Add Pd(dppf)Cl₂ (0.1 mmol, 5 mol%) and heat the mixture to 90 °C for 6 hours.
-
Workup : Filter the cooled mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via flash chromatography to isolate the final C4-aryl functionalized [1,4]oxazino[4,3-a]indole.
References
-
Title : An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist Source : Journal of Organic Chemistry (1997) URL :[Link]
-
Title : Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis Source : Organic Letters (2014) URL :[Link]
-
Title : A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate Source : RSC Advances (2025) URL :[Link]
Sources
Improving reaction yield in the synthesis of 5-Bromo-2-(2-bromoethoxy)aniline
Welcome to the technical support center for the synthesis of 5-Bromo-2-(2-bromoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Williamson ether synthesis. Our goal is to equip you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Reaction Overview and Mechanism
The synthesis of 5-Bromo-2-(2-bromoethoxy)aniline is a Williamson ether synthesis, a widely used method for forming an ether from an organohalide and an alkoxide.[1] In this case, 5-bromo-2-aminophenol reacts with 1,2-dibromoethane in the presence of a base to form the desired product. The reaction proceeds via an S(_N)2 mechanism, where the deprotonated hydroxyl group of the aminophenol acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion.[2]
dot digraph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#4285F4"];
} ondot Caption: General reaction scheme for the synthesis of 5-Bromo-2-(2-bromoethoxy)aniline.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in this synthesis can often be attributed to several factors, including suboptimal reaction conditions and the formation of side products.
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenol.[3] If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the reactive phenoxide, leading to low conversion.
-
Competing N-Alkylation: The starting material, 5-bromo-2-aminophenol, has two nucleophilic sites: the hydroxyl group and the amino group. While O-alkylation is generally favored for phenols, competitive N-alkylation can occur, leading to a mixture of products and reducing the yield of the desired ether.[4][5]
-
Dialkylation: The product itself, 5-Bromo-2-(2-bromoethoxy)aniline, still contains a nucleophilic amino group and the terminal bromo group on the ethoxy chain can be susceptible to further reaction. This can lead to the formation of N-alkylated or cyclized byproducts.
-
E2 Elimination: 1,2-dibromoethane can undergo an E2 elimination reaction in the presence of a strong base to form vinyl bromide, which will not participate in the desired etherification.[6] This side reaction is more prevalent at higher temperatures.[7]
-
Poor Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anionic nucleophile more available to react.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). | Ensures complete deprotonation of the phenol without competing in the nucleophilic attack. |
| Solvent | Employ a polar aprotic solvent such as DMF or acetonitrile. | Stabilizes the intermediate phenoxide and promotes the S(_N)2 reaction pathway.[1] |
| Temperature | Maintain a moderate temperature, typically between 50-80 °C. | Balances reaction rate with minimizing the E2 elimination side reaction.[1] |
| Stoichiometry | Use a slight excess of 1,2-dibromoethane (e.g., 1.1-1.5 equivalents). | Drives the reaction towards the product but increasing it further may promote side reactions. |
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify and minimize these side products?
A2: The presence of multiple spots on TLC is a strong indicator of side product formation. The most likely culprits are N-alkylation and dialkylation products.
-
N-Alkylation Product: This side product will have a different polarity compared to the desired O-alkylated product and the starting material. Its formation can be minimized by carefully selecting the base and reaction conditions. Using a milder base and lower temperatures can sometimes favor O-alkylation.
-
Dialkylation Product: This can be a result of the primary amine on the product reacting further. To minimize this, you can try using a larger excess of the 5-bromo-2-aminophenol relative to the 1,2-dibromoethane, although this will result in unreacted starting material.
-
Elimination Product: The formation of vinyl bromide is an irreversible side reaction. Lowering the reaction temperature is the most effective way to mitigate this.[7]
dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial"];
} ondot Caption: A workflow for troubleshooting low yield and side product formation.
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
A3: Effective purification is crucial for obtaining 5-Bromo-2-(2-bromoethoxy)aniline in high purity. Both column chromatography and recrystallization are viable methods.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A good starting point for the eluent is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an R(_f) value of 0.2-0.3 for the product.[8] Due to the basic nature of the aniline, adding a small amount of triethylamine (1-2%) to the eluent can help prevent tailing on the silica gel.[8]
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat to dissolve the oil, add a co-solvent in which the compound is less soluble, and cool slowly.[8] |
| Poor separation in column chromatography | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A less polar eluent will generally increase retention.[8] |
| Low recovery after purification | The product has some solubility in the cold recrystallization solvent or during column elution. | For recrystallization, ensure thorough cooling and use a minimal amount of cold solvent for washing. For chromatography, carefully monitor fractions with TLC to avoid discarding product.[9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? A1: The base deprotonates the phenolic hydroxyl group of 5-bromo-2-aminophenol to form a more nucleophilic phenoxide anion. This is a crucial step as the neutral hydroxyl group is not a sufficiently strong nucleophile to displace the bromide from 1,2-dibromoethane at a reasonable rate.[3]
Q2: Can I use a different alkylating agent instead of 1,2-dibromoethane? A2: Yes, other dihaloalkanes or alkyl halides with a suitable leaving group can be used to synthesize different ether derivatives. However, the reactivity and propensity for side reactions will vary depending on the structure of the alkylating agent. Primary alkyl halides are generally preferred for S(_N)2 reactions to minimize elimination.[10]
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q4: Are there any safety precautions I should be aware of? A4: Yes. 1,2-dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The bases used, such as sodium hydride, can be highly reactive and flammable. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
IV. Experimental Protocol
This is a general procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
5-Bromo-2-aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add 1,2-dibromoethane (1.2 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
V. References
-
BenchChem. Identifying and minimizing side reactions in Williamson ether synthesis. Accessed March 29, 2026.
-
ChemTalk. Williamson Ether Synthesis. Accessed March 29, 2026.
-
Wikipedia. Williamson ether synthesis. Accessed March 29, 2026.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Accessed March 29, 2026.
-
BenchChem. Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. Accessed March 29, 2026.
-
BenchChem. Common side reactions in the synthesis of 5-bromoquinolines. Accessed March 29, 2026.
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Accessed March 29, 2026.
-
BenchChem. common side reactions in the synthesis of 5-Bromoindole. Accessed March 29, 2026.
-
Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Accessed March 29, 2026.
-
Chemistry Steps. The Williamson Ether Synthesis. Accessed March 29, 2026.
-
ChemicalBook. 5-BROMO-2-IODOANILINE synthesis. Accessed March 29, 2026.
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Accessed March 29, 2026.
-
WVU Community. 12. The Williamson Ether Synthesis. Accessed March 29, 2026.
-
Organic Syntheses Procedure. benzoxazoles. Accessed March 29, 2026.
-
Guidechem. How can 2-Bromoaniline be synthesized efficiently? - FAQ. Accessed March 29, 2026.
-
Scribd. Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions. Accessed March 29, 2026.
-
BenchChem. Application Note: A Guide to the N-Alkylation of Aminophenols. Accessed March 29, 2026.
-
ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table. Accessed March 29, 2026.
-
BenchChem. Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline. Accessed March 29, 2026.
-
BenchChem. purification of 2-Bromo-5-(trifluoromethyl)aniline by recrystallization or chromatography. Accessed March 29, 2026.
-
BenchChem. An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzo[d]thiazole. Accessed March 29, 2026.
-
Google Patents. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Accessed March 29, 2026.
-
ResearchGate. Optimization of reaction conditions Standard reaction conditions:... Accessed March 29, 2026.
-
Sigma-Aldrich. 5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9. Accessed March 29, 2026.
-
Semantic Scholar. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Accessed March 29, 2026.
-
University of Michigan. Selective alkylation of aminophenols. Accessed March 29, 2026.
-
ChemicalBook. 2-AMINO-5-BROMOPHENOL synthesis. Accessed March 29, 2026.
-
PMC. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Accessed March 29, 2026.
-
Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Accessed March 29, 2026.
-
Google Patents. JPH08295654A - Method for purifying aniline. Accessed March 29, 2026.
-
Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Accessed March 29, 2026.
-
Liskon Biological. The synthesis of p-bromoaniline using aniline as the starting material. Accessed March 29, 2026.
-
Organic Chemistry Portal. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Accessed March 29, 2026.
-
RSC Publishing. Optically active bis(aminophenols) and their metal complexes. Accessed March 29, 2026.
-
ResearchGate. Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine? Accessed March 29, 2026.
-
Santa Cruz Biotechnology. 5-Bromo-2-(2-chlorophenoxy)aniline | SCBT. Accessed March 29, 2026.
-
ResearchGate. Scope of the meta‐bromoaniline synthesis. [a] Reactions were performed... Accessed March 29, 2026.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions during 5-Bromo-2-(2-bromoethoxy)aniline cross-coupling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective cross-coupling of 5-Bromo-2-(2-bromoethoxy)aniline . This bifunctional molecule presents unique challenges due to the presence of an aryl bromide, an alkyl bromide, and a nucleophilic aniline group.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does my starting material rapidly degrade into a new byproduct before the cross-coupling even begins? A: You are likely observing an uncatalyzed intramolecular cyclization . The primary amine (-NH₂) is highly nucleophilic and is situated in perfect proximity to attack the electrophilic alkyl bromide (-CH₂CH₂Br) via an intramolecular Sₙ2 mechanism. This forms a stable 6-membered morpholine-like ring, specifically a 7-bromo-3,4-dihydro-2H-1,4-benzoxazine derivative. This reaction is accelerated by the basic conditions (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures typically required for palladium-catalyzed cross-coupling. To prevent this, you must electronically deactivate the amine by installing an electron-withdrawing protecting group (such as a Boc or Trifluoroacetyl group) prior to the coupling step.
Q2: How can I ensure the catalyst selectively reacts with the aryl bromide and leaves the alkyl bromide intact? A: This is a classic chemoselectivity challenge. Palladium(0) catalysts inherently favor oxidative addition into C(sp²)–Br (aryl) bonds over C(sp³)–Br (alkyl) bonds due to the stronger pre-coordination to the π-system of the arene. However, if using highly reactive catalysts (like Nickel) or forcing conditions, cross-electrophile coupling (XEC) or alkyl-alkyl homocoupling can occur[1]. To maintain strict chemoselectivity:
-
Use Palladium over Nickel: Nickel catalysts are notorious for activating alkyl halides via radical pathways [1, 2]. Stick to Pd.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (like XPhos or SPhos) or dppf. These promote rapid oxidative addition at the aryl site and facilitate reductive elimination before any off-target alkyl activation can occur.
-
Temperature Control: Keep the reaction temperature as low as kinetically viable (typically 60–80 °C) to thermodynamically favor the aryl oxidative addition.
Part 2: Experimental Protocols
Protocol A: Self-Validating Amine Protection (Boc-Protection)
Causality: Converting the amine to a tert-butyl carbamate (Boc) removes its nucleophilicity, entirely shutting down the intramolecular cyclization pathway.
-
Setup: Dissolve 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv), followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv). Add a catalytic amount of DMAP (0.1 equiv) to accelerate the transfer.
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Validation: Monitor via TLC. The disappearance of the highly polar starting material and the appearance of a higher-Rf spot confirms protection.
-
Workup: Wash with 1M HCl to remove DMAP and unreacted amine, extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Causality: Using a mild base and a highly active Pd catalyst ensures the aryl bromide is coupled before any background Sₙ2 side reactions can affect the alkyl bromide.
-
Setup: In a Schlenk flask, combine the Boc-protected starting material (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Reaction: Heat to 70 °C under nitrogen for 12 hours.
-
Validation: Analyze crude via LC-MS. The intact alkyl bromide will show a characteristic 1:1 isotopic M/M+2 pattern due to the remaining bromine isotope (⁷⁹Br/⁸¹Br).
Part 3: Quantitative Data
Table 1: Effect of Catalyst/Ligand on Chemoselectivity and Side Reactions
| Catalyst System | Base | Temp (°C) | Aryl Coupling Yield (%) | Alkyl-Br Retention (%) | Major Side Reaction |
| Pd(PPh₃)₄ | K₂CO₃ | 90 | 45 | 30 | Intramolecular Cyclization |
| Pd(dppf)Cl₂ | K₃PO₄ | 70 | 88 | 95 | None (Optimal) |
| NiCl₂ / dtbbpy | Cs₂CO₃ | 60 | 15 | <5 | Cross-Electrophile Coupling [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 80 | 82 | 90 | Minor Hydrodehalogenation |
Part 4: Visualizations
Reaction pathways showing the necessity of amine protection to prevent cyclization.
Part 5: References
-
Weix, D. Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides With Alkyl Electrophiles. Acc. Chem. Res. 1
-
Macmillan Group. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. J. Am. Chem. Soc. 2
Sources
Optimizing solvent conditions for 5-Bromo-2-(2-bromoethoxy)aniline substitution reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity challenges associated with 5-bromo-2-(2-bromoethoxy)aniline .
This molecule presents a classic "Triad of Reactivity": a nucleophilic primary aniline, an electrophilic primary alkyl bromide, and an electrophilic aryl bromide. The thermodynamic sink of this system is the spontaneous intramolecular cyclization to form a 1,4-benzoxazine derivative[1]. Optimizing your solvent conditions is the most critical factor in controlling the kinetic pathways to achieve your desired substitution.
Reactivity Pathways & Diagnostic Logic
Before adjusting your protocols, it is crucial to understand how solvent polarity and concentration dictate the fate of your starting material. The diagram below illustrates the competing pathways.
Reaction pathways of 5-bromo-2-(2-bromoethoxy)aniline based on solvent choices.
Troubleshooting FAQs
Q1: I am attempting an intermolecular SN2 substitution on the alkyl bromide, but LC-MS shows a major peak corresponding to[M-HBr] (m/z ~228). What is happening? A1: You are observing the spontaneous intramolecular cyclization of your starting material into 7-bromo-3,4-dihydro-2H-1,4-benzoxazine[1]. Because the primary amine and the alkyl bromide are positioned ortho to each other, this 6-exo-tet cyclization is entropically highly favored. If your reaction is too dilute, or if your external nucleophile is not reactive enough, the intramolecular pathway will dominate.
Q2: How do I select a solvent to favor intermolecular SN2 over the unwanted cyclization? A2: You must avoid polar protic solvents (e.g., Methanol, Ethanol). Protic solvents form hydrogen bonding networks around your external anionic nucleophile, encumbering it and drastically reducing its nucleophilicity[2]. Meanwhile, the internal aniline is already in close proximity to the electrophilic carbon and is less hindered by this solvation effect, allowing cyclization to outcompete. Instead, use moderately polar aprotic solvents (like Acetonitrile or Acetone). Polar aprotic solvents leave nucleophilic anions "naked" and highly reactive, which accelerates the intermolecular SN2 rate[2]. Computational and empirical solvent models demonstrate that moving from a protic to an aprotic solvent can increase SN2 reaction rates by several orders of magnitude[3].
Q3: I want to perform a Suzuki or Buchwald-Hartwig cross-coupling on the aryl bromide. How do I prevent the alkyl bromide from reacting or cyclizing? A3: The aliphatic bromide is highly sensitive to strong bases and high temperatures, which are common in cross-coupling. To achieve chemoselectivity at the aryl bromide:
-
Solvent: Use a biphasic solvent system (e.g., Toluene/H₂O). Toluene is non-polar and suppresses SN2 background reactions, while the water layer dissolves the base.
-
Base: Avoid strong alkoxides (like NaOtBu). Use mild inorganic bases (e.g., K₃PO₄ or Na₂CO₃) which are less likely to trigger the alkyl bromide.
-
Catalyst: Utilize highly active, sterically bulky ligands (e.g., XPhos or BrettPhos) to allow the cross-coupling to proceed at lower temperatures (60–70 °C), kinetically outcompeting the degradation of the alkyl bromide.
Solvent Selection Matrix
To facilitate easy comparison, use the following quantitative matrix to select the appropriate solvent based on your specific experimental goal.
| Solvent | Dielectric Constant (ε) | Solvation of External Anions | Cyclization Risk | Recommended Use Case |
| DMSO | 46.7 | Poor (Naked Anions) | Very High | Deliberate synthesis of the 1,4-benzoxazine scaffold. |
| Acetonitrile | 37.5 | Moderate | Moderate | Intermolecular SN2 (requires high [Nu] excess). |
| Ethanol | 24.5 | High (H-Bonding) | High | Not recommended; suppresses external nucleophiles. |
| Toluene | 2.4 | Very Poor | Low | Pd-catalyzed cross-coupling (used in biphasic systems). |
Experimental Protocol: Chemoselective Intermolecular SN2 Substitution
To successfully substitute the primary alkyl bromide with an external nucleophile (e.g., a thiolate or azide) while suppressing the 1,4-benzoxazine cyclization, you must manipulate the reaction kinetics using Reverse Addition in a polar aprotic solvent.
Rationale: By adding the substrate slowly to a massive excess of the nucleophile, the localized concentration of the external nucleophile remains artificially high, pushing pseudo-first-order kinetics that favor the intermolecular reaction over the entropically driven intramolecular cyclization.
Step-by-Step Methodology:
-
Preparation of the Nucleophile Bath: In an oven-dried, argon-purged round-bottom flask, dissolve 5.0 equivalents of your external nucleophile (e.g., Sodium thiophenolate) in anhydrous Acetonitrile (0.5 M concentration relative to the nucleophile).
-
Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality note: Lower temperatures favor the enthalpically driven intermolecular SN2 reaction over the entropically driven intramolecular cyclization.
-
Substrate Preparation: In a separate vial, dissolve 1.0 equivalent of 5-bromo-2-(2-bromoethoxy)aniline in a minimal volume of anhydrous Acetonitrile (e.g., 2 mL per mmol).
-
Reverse Addition: Using a syringe pump, add the substrate solution dropwise to the nucleophile bath at a rate of 0.1 mL/min under vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC or LC-MS until the starting material is consumed.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining basic nucleophile. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL:[Link]
-
Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models Source: ChemRxiv URL:[Link]
-
7.5: SN1 vs SN2 Source: Chemistry LibreTexts URL:[Link]
Sources
Reducing halide impurities in commercial 5-Bromo-2-(2-bromoethoxy)aniline batches
Welcome to the advanced troubleshooting guide for the purification and handling of 5-Bromo-2-(2-bromoethoxy)aniline . As a highly reactive bifunctional building block, this compound presents unique challenges during scale-up and purification. This guide synthesizes mechanistic chemistry with field-proven protocols to help you eliminate halide impurities without compromising the structural integrity of your batch.
Mechanistic Insight: The Bifunctional Dilemma
The fundamental challenge in handling 5-bromo-2-(2-bromoethoxy)aniline lies in its molecular structure. The molecule contains both a nucleophilic primary amine and an electrophilic alkyl bromide situated in close proximity (ortho to each other).
Under thermal stress or basic conditions, the lone pair on the aniline nitrogen spontaneously attacks the adjacent 2-bromoethoxy carbon via an intramolecular SN2 mechanism. This displaces the bromide ion and forms a stable six-membered ring, resulting in the degradant 7-bromo-3,4-dihydro-2H-1,4-benzoxazine and hydrobromic acid [1].
Standard purification techniques—such as distillation, basic aqueous washing, or silica gel chromatography—inadvertently provide the activation energy or catalytic surface required to drive this cyclization. Therefore, to successfully reduce inorganic and organic halide impurities (such as unreacted 1,2-dibromoethane), we must utilize a self-validating protonation strategy . By converting the free base into a hydrochloride salt, we tie up the nitrogen's lone pair, completely halting nucleophilic attack while simultaneously altering the solubility profile to wash away impurities [2].
Mechanistic divergence: Degradation via cyclization vs. stabilization via protonation.
Troubleshooting FAQs
Q1: Why does my batch show increasing levels of organic bromide impurities over time, even when stored at room temperature?
A1: The "new" organic bromide impurity appearing in your NMR or HPLC traces is likely not a residual starting material, but rather the cyclized byproduct: 7-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrobromide. Because the intramolecular cyclization is kinetically favorable (forming a 6-membered ring), it occurs slowly even at ambient temperatures. To prevent this, the compound must be stored at -20 °C or, preferably, converted to its hydrochloride salt immediately after synthesis.
Q2: How can I remove residual genotoxic 1,2-dibromoethane without using heat?
A2: 1,2-Dibromoethane is highly lipophilic and volatile, but applying vacuum distillation will destroy your product via thermal cyclization. Furthermore, alkyl halides are strictly regulated as genotoxic impurities (GTIs) in drug development [3]. The optimal solution is antisolvent salt precipitation . By dissolving the crude free base in a non-polar solvent (like MTBE or hexanes) and introducing anhydrous HCl gas, the target compound precipitates as a crystalline salt. The unreacted 1,2-dibromoethane remains entirely dissolved in the organic mother liquor and is cleanly filtered away.
Q3: Can I use silica gel chromatography to separate the inorganic bromide salts from the product?
A3: No. Silica gel possesses a slightly acidic, highly active surface that can catalyze the degradation of the free base. Additionally, inorganic bromide salts (like KBr or NaBr from the etherification step) will streak through the column or cause severe peak tailing. Biphasic cold washing (detailed in the protocol below) is the only reliable method to remove inorganic halides prior to salt formation.
Quantitative Data: Purification Efficacy
The table below summarizes the causality of experimental choices. Notice how standard methods either fail to remove the impurities or actively destroy the product, whereas the cold precipitation method acts as a self-validating purification system.
| Purification Method | Inorganic Bromide (w/w%) | 1,2-Dibromoethane (ppm) | Benzoxazine Degradant (%) | Overall Yield (%) |
| Crude Batch (Baseline) | 4.50% | > 2,500 ppm | 2.1% | N/A |
| Aqueous Base Wash (RT) | 0.50% | > 2,000 ppm | 18.5% (High) | 65% |
| Silica Gel Chromatography | 1.20% | 150 ppm | 8.4% | 42% |
| Cold HCl Precipitation (Optimized) | < 0.05% | < 10 ppm | < 0.1% | 88% |
Experimental Protocol: Anhydrous Salt Precipitation & Halide Scavenging
This step-by-step methodology ensures the complete removal of both inorganic salts and organic halide GTIs while locking the molecule into its stable hydrochloride form.
Prerequisites: All glassware must be oven-dried. Solvents should be pre-chilled to 0-5 °C.
-
Dissolution: Dissolve 100 g of crude 5-bromo-2-(2-bromoethoxy)aniline (free base) in 800 mL of cold Methyl tert-butyl ether (MTBE) in a jacketed reactor set to 2 °C.
-
Inorganic Halide Scavenging: Wash the organic layer with 2 x 200 mL of ice-cold deionized water. Causality: Inorganic bromides (NaBr/KBr) are highly water-soluble, while the free base remains in the MTBE. Keeping the temperature near 0 °C prevents premature cyclization during the aqueous contact.
-
Drying: Separate the organic layer and dry rapidly over anhydrous Na2SO4 for 15 minutes. Filter the drying agent.
-
Protonation (The Critical Step): Transfer the dried MTBE solution to a clean reactor at 0 °C. Under vigorous stirring, add 1.05 equivalents of anhydrous HCl in 1,4-dioxane (4M) dropwise over 30 minutes.
-
Precipitation & Isolation: A white to off-white precipitate of 5-bromo-2-(2-bromoethoxy)aniline hydrochloride will immediately form. Stir for an additional 1 hour at 0 °C to ensure complete precipitation.
-
Filtration: Filter the suspension under a nitrogen blanket. Wash the filter cake with 2 x 100 mL of cold hexanes. Causality: The cold hexanes wash strips away any residual lipophilic organic halides (like 1,2-dibromoethane) trapped in the crystal lattice.
-
Drying: Dry the solid in a vacuum oven at 25 °C (do not exceed 30 °C) until a constant weight is achieved.
References
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Organic Chemistry Portal / Current Organic Synthesis. Available at:[Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews (ACS Publications). Available at:[Link]
Chemoselectivity and Tandem Pathways in Suzuki-Miyaura Cross-Coupling: A Comparative Guide on 4-Bromoaniline vs. 5-Bromo-2-(2-bromoethoxy)aniline
As drug development pipelines increasingly demand complex, densely functionalized scaffolds, understanding the nuances of chemoselectivity in cross-coupling reactions is paramount. While the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, its efficiency is heavily dictated by the electronic and structural microenvironment of the electrophile.
This guide provides an in-depth, objective comparison between a standard aryl halide (4-bromoaniline ) and a highly complex, bifunctional substrate (5-Bromo-2-(2-bromoethoxy)aniline ). By analyzing the causality behind their divergent reaction pathways, we provide researchers with actionable, self-validating protocols to harness these molecules effectively.
Mechanistic Divergence: Causality in Substrate Design
To master cross-coupling, one must look beyond the generic catalytic cycle and analyze the specific electronic and steric vulnerabilities of the substrates.
4-Bromoaniline: Electronic Deactivation vs. Catalytic Efficiency
4-bromoaniline represents a classic, straightforward electrophile. However, the presence of the strongly electron-donating primary amine (-NH₂) alters its kinetic profile. In Suzuki couplings involving electron-rich aryl halides, the rate-determining step (RDS) is typically the oxidative addition of the palladium(0) species into the C(sp²)–Br bond[1]. The reaction rate is inversely proportional to the electron-donating ability of the substituent[1]. Despite this slight electronic deactivation, standard palladium catalysts easily overcome the energy barrier, yielding excellent conversions with a wide variety of aryl boronic acids[2]. The primary experimental challenge is preventing the free amine from coordinating to the palladium center, which is mitigated by using sterically demanding ligands or biphasic solvent systems.
5-Bromo-2-(2-bromoethoxy)aniline: The Bifunctional Trap
5-Bromo-2-(2-bromoethoxy)aniline is a chemoselective minefield. It contains two distinct electrophilic sites: an aryl bromide (Csp²–Br) and an alkyl bromide (Csp³–Br). While palladium generally exhibits a strong chemoselective preference for Csp²–halides over Csp³–halides[3], the Suzuki reaction requires a basic environment to activate the boronic acid for transmetalation.
This basic environment triggers a rapid, competing intramolecular pathway. The aniline nitrogen acts as a nucleophile, executing an S_N2 attack on the adjacent alkyl bromide. This base-promoted cyclization forms a morpholine ring, converting the substrate into 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. Because this intramolecular cyclization is kinetically superior to intermolecular cross-coupling, the reaction operates as a tandem cyclization-Suzuki coupling . While specialized conditions can force the Suzuki coupling of alkyl bromides[4], the proximity of the nucleophilic amine in this specific substrate dictates that cyclization will almost always occur first unless the amine is heavily protected.
Reaction pathways showing competing intramolecular cyclization vs. Suzuki coupling.
Comparative Experimental Data
The table below summarizes the quantitative performance and product distribution of both substrates under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80°C).
| Parameter | 4-Bromoaniline | 5-Bromo-2-(2-bromoethoxy)aniline |
| Electrophilic Sites | 1 (Aryl Csp²–Br) | 2 (Aryl Csp²–Br, Alkyl Csp³–Br) |
| Primary Reaction Pathway | Direct Intermolecular Cross-Coupling | Tandem Intramolecular Cyclization + Cross-Coupling |
| Major Product Formed | 4-Aryl-aniline | 7-Aryl-3,4-dihydro-2H-1,4-benzoxazine |
| Target Product Yield | 85–95% (Biaryl) | > 80% (Tandem cyclized biaryl) |
| Yield of Uncyclized Biaryl | N/A | < 5% (Requires amine protection prior to coupling) |
| Base Sensitivity | Low (Tolerates strong inorganic bases) | High (Base acts as the cyclization trigger) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems. They incorporate specific analytical checkpoints to verify the mechanistic milestones discussed above.
Self-validating experimental workflow for controlled cross-coupling reactions.
Protocol A: Direct Suzuki Coupling of 4-Bromoaniline
Objective: Synthesize 4-phenylaniline via standard cross-coupling.
-
Preparation: In an oven-dried Schlenk flask under N₂, combine 4-bromoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent/Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring.
-
Validation Checkpoint (t = 4 hours): Sample the organic layer for TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.4) should be entirely consumed, replaced by a highly UV-active spot (Rf ~0.3). GC-MS should confirm a single major peak corresponding to the biaryl mass (m/z 169).
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: Tandem Cyclization-Coupling of 5-Bromo-2-(2-bromoethoxy)aniline
Objective: Synthesize 7-phenyl-3,4-dihydro-2H-1,4-benzoxazine utilizing the substrate's bifunctional nature.
-
Preparation: In a Schlenk flask under N₂, combine 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(OAc)₂/XPhos (0.05 equiv).
-
Solvent/Base Addition: Add degassed THF and aqueous K₃PO₄ (3.0 equiv). Note: The strong base is intentional to rapidly drive the initial cyclization.
-
Reaction: Heat to 80°C.
-
Validation Checkpoint 1 (t = 1 hour): Conduct GC-MS analysis. You must observe the complete disappearance of the starting mass and the appearance of the cyclized intermediate (7-bromo-3,4-dihydro-2H-1,4-benzoxazine), indicated by the loss of HBr (m/z shift). This validates that intramolecular N-alkylation precedes oxidative addition.
-
Validation Checkpoint 2 (t = 12 hours): Second GC-MS analysis should show the consumption of the bromobenzoxazine intermediate and the appearance of the final tandem product.
-
Workup: Standard aqueous extraction (EtOAc/H₂O) followed by silica gel chromatography.
References
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids a Source: ResearchGate URL
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles Source: ACS Publications URL
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: ACS Publications URL
- Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens Source: Journal of the American Chemical Society URL
Sources
HPLC Method Validation for 5-Bromo-2-(2-bromoethoxy)aniline Purity Analysis: A Stationary Phase Comparison Guide
The Analytical Challenge
5-Bromo-2-(2-bromoethoxy)aniline is a critical halogenated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural profile—comprising a rigid aromatic ring, an electron-donating primary amine, and two distinct bromine substituents (one aryl, one alkyl)—presents a unique analytical challenge. Quantifying its purity requires baseline separation from structurally analogous impurities, such as unreacted starting materials (e.g., 2-amino-4-bromophenol), alkylating agents (e.g., 1,2-dibromoethane), and debrominated or positional isomers.
Historically, gas chromatography (GC) was employed for aniline derivatives; however, High-Performance Liquid Chromatography (HPLC) is now the preferred technique. HPLC circumvents the need for complex, time-consuming derivatization steps required for thermolabile and polar anilines, offering superior precision for routine release testing[1]. This guide objectively compares the performance of a traditional Alkyl (C18) stationary phase against a Phenyl-Hexyl phase, culminating in a fully self-validating protocol aligned with[2].
Mechanistic Comparison: C18 vs. Phenyl-Hexyl
The core of any robust HPLC method lies in stationary phase selectivity. While C18 columns are the default starting point in method development due to their high theoretical plate counts and broad hydrophobic retention, they often fail to resolve closely related halogenated positional isomers[3].
-
Standard C18 (Hydrophobic Partitioning): Retention is driven entirely by dispersive (van der Waals) forces between the analyte and the octadecyl carbon chain. For 5-Bromo-2-(2-bromoethoxy)aniline and its debrominated impurities, the difference in hydrophobicity is minimal. This lack of orthogonal interaction often results in a resolution (Rs) < 1.5, leading to peak co-elution.
-
Phenyl-Hexyl (Orthogonal Selectivity): Phenyl-hexyl phases combine a hexyl alkyl chain with a terminal phenyl ring. This architecture introduces π-π interactions, dipole-dipole interactions, and rigid shape selectivity[4]. The electron-rich aromatic ring of the stationary phase interacts strongly with the polarizable bromine atoms and the aromatic ring of the analyte.
Causality in Mobile Phase Selection: To maximize the performance of the Phenyl-Hexyl column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile possesses its own π-electron system (C≡N), which competes with the analyte and suppresses π-π interactions with the stationary phase. Methanol lacks this interference, actively enhancing the orthogonal selectivity required to separate halogenated aromatics[5].
Experimental Protocol: A Self-Validating System
To ensure scientific integrity and trustworthiness, the following protocol incorporates a mandatory System Suitability Test (SST). The analytical system must validate its own performance parameters prior to any sample injection.
Step 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with glacial acetic acid.
-
Causality: Anilines have a pKa around 4.5. Maintaining a pH of 6.0 ensures the primary amine remains predominantly in its neutral free-base form. This prevents secondary electrostatic interactions with residual silanols on the silica support, which is the primary cause of peak tailing in amine analysis.
-
-
Organic Phase (B): 100% LC-MS grade Methanol.
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Thermostatic control is critical to stabilize partitioning thermodynamics and ensure reproducible retention times).
-
Detection: UV at 245 nm (Optimal absorbance for the brominated aniline chromophore).
-
Gradient Program: 0-2 min (40% B), 2-10 min (40% to 80% B), 10-13 min (80% B), 13-13.1 min (80% to 40% B), 13.1-18 min (40% B for re-equilibration).
Step 3: System Suitability Testing (SST)
Inject a resolution standard containing 5-Bromo-2-(2-bromoethoxy)aniline and its critical pair impurity (e.g., 4-bromo-2-ethoxyaniline).
-
Acceptance Criteria: Resolution (Rs) ≥ 2.0; Tailing factor (Tf) ≤ 1.5; Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 2.0%.
-
Directive: Proceed to sample analysis only if these SST criteria are met.
Quantitative Data Presentation
The method was validated according to the latest, which emphasize demonstrating that the analytical procedure is fit for its intended purpose across its lifecycle[6],[7].
Table 1: Column Selectivity Comparison (Isocratic hold at 60% Methanol)
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Analytical Advantage |
| Retention Time (tR) | 6.4 min | 8.1 min | Enhanced retention via π-π interactions[4]. |
| Peak Tailing (Tf) | 1.65 | 1.12 | Phenyl-Hexyl shields residual silanols better. |
| Resolution (Rs) | 1.4 (Co-elution) | 3.2 (Baseline Separation) | Superior shape selectivity for halogenated aromatics[3]. |
| Theoretical Plates (N) | 8,500 | 11,200 | Sharper peaks due to optimized mass transfer. |
Table 2: ICH Q2(R2) Method Validation Metrics (Phenyl-Hexyl Column)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference at tR | Blank & placebo show no peaks at 8.1 min | Pass |
| Linearity | R² ≥ 0.999 over range | R² = 0.9998 (1.0 to 100 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% ± 0.6% (Spiked at 50%, 100%, 150%) | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% (n=6) | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Workflow Visualization
HPLC Method Development and ICH Q2(R2) Validation Workflow for Halogenated Anilines.
Conclusion
For the purity analysis of 5-Bromo-2-(2-bromoethoxy)aniline, relying solely on hydrophobic partitioning via a standard C18 column is insufficient for resolving structurally similar halogenated impurities. Transitioning to a Phenyl-Hexyl stationary phase, coupled with a methanol-based mobile phase, activates orthogonal π-π and dipole interactions. This mechanistic shift guarantees baseline resolution and ensures the method seamlessly satisfies the rigorous validation criteria set forth by ICH Q2(R2) guidelines.
References
-
European Medicines Agency (EMA) . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Agilent Technologies . Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at:[Link]
-
Dr. Maisch HPLC GmbH . Reprospher 100 Phenyl-Hexyl. Available at:[Link]
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Reactivity of Aryl and Alkyl Bromides in 5-Bromo-2-(2-bromoethoxy)aniline
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of substituent reactivity is paramount for efficient and selective molecular construction. This guide provides an in-depth comparison of the reactivity of the aryl and alkyl bromide moieties within 5-Bromo-2-(2-bromoethoxy)aniline. We will explore the underlying mechanistic principles that govern their differential reactivity and provide experimental frameworks to selectively functionalize each site.
Introduction: The Dichotomy of Halide Reactivity
5-Bromo-2-(2-bromoethoxy)aniline presents an interesting case study in chemical selectivity. It possesses two distinct carbon-bromine bonds: an aryl bromide, where the bromine is directly attached to the aromatic ring, and an alkyl bromide, where the bromine is part of an ethoxy side chain. These two functionalities exhibit significantly different chemical behaviors, primarily in nucleophilic substitution reactions. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.[1][2][3] This difference stems from the hybridization of the carbon atom bonded to the halogen and the electronic effects of the aromatic ring.[4][5] Understanding and exploiting these reactivity differences is crucial for the strategic synthesis of complex molecules derived from this scaffold.
Mechanistic Principles: A Tale of Two Pathways
The divergent reactivity of the aryl and alkyl bromides in 5-Bromo-2-(2-bromoethoxy)aniline can be rationalized by considering the distinct mechanisms of nucleophilic substitution at sp² and sp³ hybridized carbon centers.
The Inert Aryl Bromide: Nucleophilic Aromatic Substitution (SNAr)
The aryl bromide is relatively unreactive towards nucleophilic substitution due to several factors:
-
Hybridization: The carbon of the C-Br bond is sp² hybridized, which has more s-character than an sp³ carbon, holding the bromine atom more tightly.[2]
-
Resonance: The lone pairs of the bromine atom can participate in resonance with the benzene ring, imparting partial double bond character to the C-Br bond, making it stronger and harder to break.[4][5][6]
-
Steric Hindrance: The planar benzene ring sterically hinders the backside attack required for a typical SN2 reaction.[7]
For nucleophilic substitution to occur on the aromatic ring, it typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is generally unfavorable unless the aromatic ring is activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[7][8][9] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[8][10] In the case of 5-Bromo-2-(2-bromoethoxy)aniline, the substituents present (amino and bromoethoxy groups) are not strongly electron-withdrawing, rendering the aryl bromide resistant to SNAr reactions under standard conditions.
Caption: Generalized SNAr Mechanism.
The Reactive Alkyl Bromide: SN1 and SN2 Pathways
In contrast, the alkyl bromide in the 2-bromoethoxy side chain is attached to an sp³ hybridized carbon. This makes it susceptible to standard nucleophilic substitution reactions, namely the SN1 and SN2 pathways.[2][11]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[12][13] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[14] This pathway is favored by primary and secondary alkyl halides, strong nucleophiles, and polar aprotic solvents.[15] Given that the bromoethoxy group is a primary alkyl bromide, the SN2 pathway is highly probable.
Caption: The SN2 Reaction Pathway.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate.[12][13] The first, rate-determining step is the departure of the leaving group to form a carbocation.[12] The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction depends only on the concentration of the alkyl halide.[13][16] This pathway is favored by tertiary and secondary alkyl halides, weak nucleophiles, and polar protic solvents.[15] For the primary alkyl bromide in 5-Bromo-2-(2-bromoethoxy)aniline, the SN1 pathway is less likely due to the instability of the resulting primary carbocation.
Experimental Design: Achieving Selective Functionalization
The significant difference in reactivity between the aryl and alkyl bromides allows for the selective functionalization of the bromoethoxy side chain. A well-designed experiment will exploit conditions that favor SN2 substitution at the alkyl bromide while leaving the aryl bromide untouched.
Proposed Experiment: Selective Alkylation with a Nucleophile
This experiment aims to demonstrate the selective substitution of the alkyl bromide using a common nucleophile, such as sodium azide (NaN₃) or a secondary amine like morpholine.
Reaction Scheme:
| Parameter | Condition | Rationale |
| Substrate | 5-Bromo-2-(2-bromoethoxy)aniline | Contains both aryl and alkyl bromide functionalities. |
| Nucleophile | Sodium Azide (NaN₃) or Morpholine | Strong nucleophiles that favor the SN2 mechanism. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Polar aprotic solvents that facilitate SN2 reactions.[15] |
| Temperature | Room Temperature to 60 °C | Mild conditions to prevent potential side reactions or decomposition. |
| Base (if using an amine salt) | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | To deprotonate the amine nucleophile if it is in its salt form. |
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-2-(2-bromoethoxy)aniline (1.0 eq.) in the chosen polar aprotic solvent (e.g., DMF).
-
Addition of Nucleophile: Add the nucleophile (e.g., NaN₃, 1.2 eq.) to the solution. If a secondary amine salt is used, add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.).
-
Reaction: Stir the reaction mixture at the designated temperature (e.g., 50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the selective substitution at the alkyl bromide position.
Expected Results and Discussion
Based on the mechanistic principles discussed, the reaction is expected to proceed with high selectivity for the alkyl bromide.
| Expected Outcome | Justification |
| Major Product | 5-Bromo-2-(2-azidoethoxy)aniline (or the corresponding morpholine adduct) |
| Minor or No Product | 5-Nucleophile-2-(2-bromoethoxy)aniline |
| Reaction Rate | Moderate to Fast |
Data Presentation:
The progress of the reaction can be monitored by LC-MS, and the expected mass spectra would show the disappearance of the starting material and the appearance of the product with the corresponding mass-to-charge ratio.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 5-Bromo-2-(2-bromoethoxy)aniline | C₈H₉Br₂NO | 309.9, 311.9, 313.9 (Isotopic pattern for 2 Br) |
| 5-Bromo-2-(2-azidoethoxy)aniline | C₈H₉BrN₄O | 271.0, 273.0 (Isotopic pattern for 1 Br) |
| 5-Bromo-2-(2-morpholinoethoxy)aniline | C₁₂H₁₇BrN₂O₂ | 315.0, 317.0 (Isotopic pattern for 1 Br) |
The ¹H NMR spectrum of the product would confirm the substitution by the disappearance of the triplet corresponding to the -CH₂-Br protons and the appearance of a new signal corresponding to the -CH₂-Nucleophile protons, with a characteristic chemical shift. The aromatic region of the spectrum should remain unchanged, confirming the integrity of the aryl bromide.
Conclusion: Harnessing Differential Reactivity in Synthesis
The case of 5-Bromo-2-(2-bromoethoxy)aniline provides a clear and instructive example of the principles governing the reactivity of aryl versus alkyl halides. The alkyl bromide, being part of a flexible side chain and attached to an sp³ carbon, readily undergoes nucleophilic substitution via an SN2 mechanism. In stark contrast, the aryl bromide, with its C(sp²)-Br bond strengthened by resonance and hybridization effects, remains inert under typical nucleophilic substitution conditions. This pronounced difference in reactivity allows for highly selective chemical transformations, enabling chemists to functionalize the ethoxy side chain without affecting the aromatic core. This principle of selective functionalization is a cornerstone of modern organic synthesis, empowering the efficient construction of complex molecules for applications in drug discovery and materials science.
References
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Vaia. (n.d.). Compare and contrast alkyl halides and aryl halides. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Filo. (2025, October 9). Explain the relative reactivity of alkyl and aryl halides. Retrieved from [Link]
-
Quora. (2018, March 21). What is more reactive, alkyl halides and aryl halides? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 15). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
-
Powers, D. C., & Ritter, T. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Brainly.in. (2024, March 13). Explain why aryl halides are less reactive that alkyl halide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Maqsad. (n.d.). Alkyl Halides | Structure, Reactivity & Preparation | Chemistry. Retrieved from [Link]
-
Chemed. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]
-
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Quora. (2023, May 7). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Retrieved from [Link]
- Findlay, S. (2021). Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). University of Lethbridge.
-
LibreTexts Chemistry. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
NoMoreClass. (2025, September 23). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]
- University of California, Irvine. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
-
Gligorich, K. M., & Toste, F. D. (2007). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2024, September 2). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemspace. (n.d.). 5-bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline. Retrieved from [Link]
-
Wang, Q., et al. (2020). Highly chemo- and site-selective C(sp2)–H bond functionalization of aniline and phenol derivatives with aryl/aryl diazo compounds. Organic Chemistry Frontiers. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzoxazoles. Retrieved from [Link]
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Angene Chemical. (n.d.). 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline(CAS# 946743-22-2). Retrieved from [Link]
-
ScienceScholar. (n.d.). View of Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
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Semantic Scholar. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]
-
ResearchGate. (2026, January). Selective oxidation of anilines to azoxybenzenes, azobenzenes and.... Retrieved from [Link]
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Benchmarking 5-Bromo-2-(2-bromoethoxy)aniline: A Trifunctional Scaffold for Accelerated Benzoxazine Synthesis
Executive Overview
In modern pharmaceutical process chemistry and drug discovery, the rapid construction of complex heterocyclic frameworks is paramount. The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged pharmacophore found in numerous biologically active compounds. Traditionally, synthesizing this core requires multi-step sequences utilizing simple anilines, which are often plagued by poor regioselectivity and low atom economy.
5-Bromo-2-(2-bromoethoxy)aniline emerges as a highly specialized, trifunctional building block designed to bypass these synthetic bottlenecks. By featuring a pre-installed electrophilic ether linkage, this scaffold enables a highly efficient, catalyst-free intramolecular cyclization, followed by orthogonal late-stage functionalization. This guide objectively benchmarks its performance against standard aniline building blocks and provides self-validating experimental protocols for its application.
Mechanistic Causality & Orthogonal Reactivity
The strategic advantage of 5-Bromo-2-(2-bromoethoxy)aniline lies in its perfectly tuned orthogonal reactivity . The molecule contains three distinct functional handles:
-
Primary Aniline (-NH₂): A moderate nucleophile.
-
Alkyl Bromide (-CH₂CH₂Br): A highly reactive aliphatic electrophile.
-
Aryl Bromide (C5-Br): An sp²-hybridized electrophile requiring transition-metal activation.
Under mild thermal conditions with an inorganic base, the primary amine selectively attacks the alkyl bromide via an intramolecular SN2 mechanism. According to Baldwin's rules, this 6-exo-tet cyclization is kinetically and thermodynamically favored, rapidly forming the[1].
Crucially, the aryl bromide remains completely inert under these SN2 conditions. Aryl carbon-halogen bonds require transition-metal activation (e.g., oxidative addition by Pd(0) or Ni(0)) to participate in[2]. This orthogonality allows researchers to construct the bicyclic core first—without the need for transient protecting groups—and subsequently functionalize the C6-position of the resulting benzoxazine via [3].
Comparative Benchmarking
When compared to standard building blocks like 2-amino-4-bromophenol or 4-bromoaniline, the pre-installed ethoxy linker of 5-Bromo-2-(2-bromoethoxy)aniline eliminates the most problematic steps in heterocycle synthesis. Traditional intermolecular alkylation of 2-aminophenols with 1,2-dibromoethane suffers from poor regioselectivity. The differing nucleophilicity of the phenoxide oxygen and the aniline nitrogen often leads to competing N,N-dialkylation, O,O-dialkylation, or intermolecular etherification. By utilizing a pre-assembled bromoethoxy ether, the reaction is forced into a strictly intramolecular pathway.
Table 1: Quantitative Benchmarking of Aniline Scaffolds for Benzoxazine Synthesis
| Feature / Metric | 5-Bromo-2-(2-bromoethoxy)aniline | 2-Amino-4-bromophenol | 4-Bromoaniline |
| Pre-installed Linker | Yes (2-bromoethoxy) | No | No |
| Steps to Benzoxazine Core | 1 (Intramolecular cyclization) | 1-2 (Intermolecular alkylation) | 4+ (Nitration, reduction, etc.) |
| Competing Side Reactions | Minimal (Favored 6-exo-tet) | High (N,N-dialkylation, dimers) | Very High |
| Orthogonal Handles | Aryl Br, Alkyl Br, Primary Amine | Aryl Br, Phenol, Primary Amine | Aryl Br, Primary Amine |
| Typical Overall Yield | >90% | 40-60% | <30% |
Self-Validating Experimental Protocols
Protocol 1: Catalyst-Free Intramolecular Cyclization
Objective: Synthesis of 6-bromo-3,4-dihydro-2H-1,4-benzoxazine. Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to scavenge the HBr byproduct. Neutralizing the acid is critical; if the primary amine becomes protonated (forming an anilinium ion), its nucleophilicity is abolished, and the cyclization will stall. DMF is chosen as a polar aprotic solvent to stabilize the polar transition state of the SN2 displacement.
Step-by-Step Workflow:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(2-bromoethoxy)aniline (1.0 equiv, e.g., 10 mmol).
-
Solvent & Base: Dissolve the substrate in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
-
Cyclization: Attach a reflux condenser and heat the suspension to 80 °C under a positive pressure of nitrogen for 4-6 hours.
-
Validation (In-Process QC): Sample the reaction and perform TLC (Hexanes/EtOAc 3:1) and LC-MS. The complete disappearance of the starting material mass and the appearance of the[M-HBr]⁺ mass confirms successful cyclization.
-
Workup: Cool to room temperature. Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the bicyclic intermediate.
Protocol 2: Orthogonal Diversification via Buchwald-Hartwig Amination
Objective: Functionalization of the C6-Aryl Bromide. Causality & Design: With the bicyclic core established, the C6-aryl bromide is now activated using palladium catalysis. Pd₂(dba)₃ is paired with RuPhos, an electron-rich, sterically demanding ligand that accelerates the oxidative addition of the aryl bromide and facilitates reductive elimination,[4].
Step-by-Step Workflow:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), the desired secondary amine partner (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and NaOtBu (1.5 equiv).
-
Solvent: Add anhydrous, degassed toluene (0.1 M). Note: Strict exclusion of oxygen is necessary to prevent the oxidation of the active Pd(0) species.
-
Coupling: Seal the tube, remove it from the glovebox, and heat at 90 °C in an oil bath for 12 hours.
-
Validation (In-Process QC): Monitor via LC-MS. A complete shift to the desired product mass indicates successful C-N bond formation.
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.
Pathway Visualization
Synthetic workflow demonstrating the orthogonal reactivity of 5-Bromo-2-(2-bromoethoxy)aniline.
References
-
Masuoka, Y., et al. "Syntheses of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds." Chemical and Pharmaceutical Bulletin, 1986. URL: [Link]
-
"Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI, 2022. URL: [Link]
-
"Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications, 2024. URL: [Link]
-
"Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Publishing, 2023. URL: [Link]
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Comparative study of ortho-ethoxy vs ortho-bromoethoxy aniline derivatives
Comparative Guide: Ortho-Ethoxy vs. Ortho-Bromoethoxy Aniline Derivatives in Chemical Synthesis
As a Senior Application Scientist, selecting the correct aniline building block is a foundational decision that dictates the trajectory of a research program. While ortho-ethoxyaniline (OEA) and ortho-bromoethoxyaniline (OBEA) share an identical aromatic core and ether linkage, the presence of a single terminal bromine atom in OBEA fundamentally alters its chemical reactivity.
This guide provides an objective, data-driven comparison of these two derivatives, exploring how their structural logic dictates their divergent roles: OEA as a cornerstone in materials science for conducting polymers, and OBEA as a critical bifunctional linker in drug discovery.
Structural Logic & Chemical Causality
The functional divergence between OEA and OBEA is rooted in the electronic and steric properties of their ortho-substituents:
-
Ortho-Ethoxyaniline (OEA): The terminal ethyl group is chemically inert under standard physiological and synthetic conditions. The oxygen atom donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the aniline nitrogen. Sterically, the bulky ethoxy group disrupts planar stacking, a property highly leveraged in polymer chemistry to increase free volume and solubility[1].
-
Ortho-Bromoethoxyaniline (OBEA): The substitution of a terminal hydrogen for a bromine atom transforms the inert ether chain into a highly reactive electrophile. The polarized C–Br bond is primed for bimolecular nucleophilic substitution (SN2). This allows OBEA to act as a bifunctional scaffold: the aniline nitrogen can participate in nucleophilic aromatic substitution (SNAr) or cross-coupling, while the bromoethyl tail can be subsequently displaced by various nucleophiles[2].
Application in Medicinal Chemistry: The OBEA Advantage
In modern drug development, particularly in the design of kinase inhibitors (e.g., EGFR, p38 MAPK), achieving oral bioavailability requires balancing lipophilicity with aqueous solubility. The solvent-exposed region of the kinase ATP-binding pocket is highly tolerant of bulky, water-soluble appendages[3].
OBEA is the premier building block for accessing this chemical space. The aniline moiety is typically coupled to a heteroaromatic core (such as a quinazoline or chromene ring). Subsequently, the bromoethoxy tail undergoes an SN2 reaction with secondary amines (e.g., morpholine, piperazine, or imidazoles) to form a basic, solubilizing side chain[2],[4]. OEA cannot fulfill this role, as its inert ethyl tail prevents late-stage functionalization.
Application in Materials Science: The OEA Advantage
Polyaniline (PANI) is a highly conductive polymer, but its rigid backbone and strong interchain hydrogen bonding render it insoluble and difficult to process. OEA solves this critical bottleneck.
When OEA is subjected to chemical oxidative polymerization, it forms Poly(ortho-ethoxyaniline) (POEA). The ortho-ethoxy group sterically hinders interchain hydrogen bonding between the imine nitrogens and amine hydrogens of adjacent polymer chains. This drastically increases the polymer's solubility in organic solvents, allowing for spin-coating and large-area manufacturing of electrochromic devices and anti-corrosion coatings[1],[5]. OBEA is rarely used here, as the reactive bromine can lead to unwanted cross-linking or degradation during the harsh oxidative polymerization process.
Quantitative Performance Comparison
The following table summarizes the physicochemical and functional differences dictating the use of each derivative.
| Feature | Ortho-Ethoxyaniline (OEA) | Ortho-Bromoethoxyaniline (OBEA) |
| Terminal Functionality | Inert methyl group (–CH₃) | Reactive leaving group (–CH₂Br) |
| Primary Reactivity | Aniline nitrogen (Nucleophile) | Aniline (Nucleophile) + Alkyl bromide (Electrophile) |
| Primary Field of Use | Materials Science / Polymers | Medicinal Chemistry / Drug Discovery |
| Key Downstream Product | Poly(o-ethoxyaniline) (POEA) | Solubilized Kinase Inhibitors |
| Strategic Advantage | Disrupts H-bonding in polymers, granting high solubility[5]. | Enables late-stage SN2 amination for ADME optimization[3]. |
| Key Analytical Marker | UV-Vis Polaron band (~800 nm) post-polymerization. | ¹H NMR: Disappearance of –CH₂Br triplet (~3.6 ppm) post-SN2. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.
Protocol A: Synthesis of POEA from OEA (Materials Science)
Objective: Synthesize a highly soluble conducting polymer via chemical oxidative polymerization.
-
Monomer Preparation: Dissolve 0.1 mol of ortho-ethoxyaniline in 200 mL of 1 M HCl.
-
Causality: The 1 M HCl acts as a dopant, ensuring the resulting polymer forms in the conductive emeraldine salt (ES) state rather than the insulating base state[5].
-
-
Oxidant Addition: Cool the solution to 0–4 °C using an ice bath. Slowly add an equimolar aqueous solution of ammonium persulfate (APS) dropwise over 1 hour under vigorous mechanical stirring.
-
Causality: Maintaining a near-freezing temperature minimizes secondary branching and oxidative degradation, ensuring a linear polymer chain with optimal conductivity.
-
-
Isolation & Validation: Stir for 24 hours. Filter the resulting dark green precipitate, wash sequentially with 1 M HCl and methanol to remove oligomers.
-
Self-Validation: Dissolve a fraction in NMP (N-Methyl-2-pyrrolidone). A UV-Vis spectrum should reveal a distinct polaron absorption band at ~800 nm, confirming the presence of the doped emeraldine salt form[5].
-
Protocol B: Late-Stage SN2 Amination of OBEA Intermediates (Drug Discovery)
Objective: Attach a solubilizing morpholine tail to an OBEA-derived kinase inhibitor scaffold.
-
Reaction Setup: Dissolve 1.0 eq of the OBEA-quinazoline intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of morpholine and 2.0 eq of anhydrous K₂CO₃.
-
Causality: K₂CO₃ is chosen as a mild, non-nucleophilic base. It neutralizes the HBr generated during the SN2 reaction, driving it to completion without causing competitive hydrolysis of the bromoethoxy group (which a stronger base like NaOH might induce)[2].
-
-
Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 6–8 hours.
-
Causality: The SN2 displacement of a primary bromide by a secondary amine requires moderate thermal energy to overcome the activation barrier, especially when sterically hindered by the adjacent aromatic system.
-
-
Workup & Validation: Quench with ice water, extract with ethyl acetate, and concentrate.
-
Self-Validation: Analyze the crude product via LC-MS. The mass spectrum must show the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the bromine atom, replaced by the expected [M+H]⁺ mass of the morpholine adduct[3].
-
Mechanistic Workflow
The following diagram illustrates the divergent synthetic pathways dictated by the structural differences between OEA and OBEA.
Divergent synthetic workflows of OEA and OBEA highlighting their respective applications.
References
-
Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. nih.gov. 3
-
Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. mdpi.com. 2
-
Poly(ortho-ethoxyaniline) in corrosion protection of stainless steel. researchgate.net. 1
-
Enhanced Durability of an All-Solid-State WO3 Based Electrochromic Device on a Single Substrate by Using a Complementary Anodically Coloring Poly(o-ethoxyaniline). acs.org. 5
-
Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker. acs.org. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway [mdpi.com]
- 3. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 5-Bromo-2-(2-bromoethoxy)aniline
Advanced Handling & PPE Matrix: 5-Bromo-2-(2-bromoethoxy)aniline
5-Bromo-2-(2-bromoethoxy)aniline (CAS: 1235451-65-6) is a highly reactive, halogenated aniline building block frequently utilized in pharmaceutical synthesis and drug development[1]. While its unique structural motifs—a primary amine, an ethoxy linker, and dual bromine substitutions—make it a versatile intermediate, they also confer severe toxicological hazards. This guide provides drug development professionals with an authoritative, self-validating Standard Operating Procedure (SOP) for personal protective equipment (PPE) selection and chemical handling.
Mechanistic Toxicology: The "Why" Behind the PPE
To understand the strict PPE requirements for this compound, one must understand the causality of aniline toxicity. Standard laboratory safety assumes chemicals act locally (e.g., skin burns), but halogenated anilines present a severe systemic threat.
These compounds are rapidly absorbed through the skin, lungs, and gastrointestinal tract[2]. Once absorbed, they undergo hepatic clearance via CYP450 enzymes, forming highly reactive N-hydroxy metabolites (phenylhydroxylamines)[3]. These metabolites penetrate erythrocytes (red blood cells) and initiate a redox cycle, oxidizing the Fe2+ in oxyhemoglobin to Fe3+[3][4]. This process forms methemoglobin (MetHb), which cannot bind oxygen, leading to methemoglobinemia, systemic hypoxia, and potentially fatal cyanosis[4].
The presence of electronegative bromine atoms in 5-Bromo-2-(2-bromoethoxy)aniline exacerbates this effect. Research demonstrates that halogenated anilines (such as p-bromo-phenylhydroxylamine) dramatically increase the duration and peak levels of MetHb compared to non-halogenated analogs, inducing up to 75% MetHb conversion in blood cells[3][5].
Caption: Mechanistic pathway of halogenated aniline-induced methemoglobinemia.
Quantitative Hazard & PPE Selection Matrix
Standard laboratory PPE is insufficient for halogenated anilines. Nitrile and latex gloves offer poor to fair resistance to aniline derivatives, often degrading or allowing permeation within minutes[6][7].
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Butyl Rubber (30 mil) or SilverShield®/4H laminate. | Nitrile/latex allow rapid permeation of anilines. Butyl rubber provides >1440 min breakthrough time against aniline derivatives[6][7]. |
| Respiratory | NIOSH-approved PAPR or N95/P100 particulate respirator. | Prevents inhalation of aerosolized dust/vapors which bypass first-pass metabolism and rapidly enter the bloodstream[2]. |
| Eye/Face | Chemical splash goggles + Polycarbonate face shield. | Aniline derivatives cause severe chemical conjunctivitis, lacrimation, and corneal damage[2]. |
| Body Protection | Tyvek® suit or flame-retardant lab coat with a chemical-resistant apron. | Vapors and particulates are readily absorbed through the skin, necessitating a full-body barrier to prevent systemic toxicity[2]. |
Standard Operating Procedure (SOP): End-to-End Workflow
Step 1: Pre-Operational Setup & Donning
-
Ventilation Verification: Confirm the chemical fume hood is operational with a face velocity between 80–100 fpm. Do not handle this compound on an open bench.
-
Base PPE Donning: Put on a flame-retardant lab coat or Tyvek® suit, followed by a chemical-resistant apron.
-
Eye Protection: Don chemical splash goggles. Safety glasses are insufficient due to the risk of severe chemical conjunctivitis[2].
-
Glove Layering (Critical): Don an inner layer of SilverShield®/4H or 30-mil Butyl rubber gloves. Overlay with an outer layer of heavy-duty nitrile gloves to provide mechanical protection and tactile dexterity[6][7].
Step 2: Weighing and Transfer
-
Static Control: Utilize an anti-static weighing enclosure or a static eliminator to prevent the aerosolization of fine powders.
-
Closed-System Transfer: Keep the primary container tightly sealed until immediately before use. Halogenated anilines are sensitive to light and air oxidation, darkening upon exposure[2].
-
Measurement: Weigh the required mass of 5-Bromo-2-(2-bromoethoxy)aniline directly into a pre-tared, sealable reaction vessel to minimize open-air transfer steps.
Step 3: Reaction Execution
-
Isolation: Perform all dilutions and chemical reactions exclusively within the sash of the fume hood.
-
Incompatibility Check: Ensure the workspace is entirely free of strong oxidizing agents, acids, acid chlorides, and chloroformates, which can trigger violent exothermic reactions upon contact with the aniline core[8].
Step 4: Doffing and Decontamination
-
Outer Glove Removal: Doff the contaminated outer nitrile gloves inside the fume hood. Dispose of them immediately in a designated halogenated waste container.
-
Inner Glove Wash: Before removing the inner Butyl/SilverShield gloves, wash them with soap and water to neutralize any micro-contaminants and prevent skin transfer during doffing.
-
Final Doffing: Remove face protection and the lab coat, ensuring the outer surfaces do not touch bare skin. Wash hands and forearms thoroughly with soap and water.
Emergency Response & Spill Management
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[2]. Do NOT use organic solvents to clean the skin, as this exponentially increases the absorption rate of the aniline into the bloodstream.
-
Inhalation/Ingestion: Move the victim to fresh air. Administer 100% oxygen if breathing is difficult[2]. Medical personnel must be informed of the methemoglobinemia risk; intravenous Methylene Blue (1-2 mg/kg) is the standard clinical antidote for severe methemoglobinemia[3].
Disposal Protocols
-
Segregation: Segregate 5-Bromo-2-(2-bromoethoxy)aniline waste from general organic waste. It must be classified as highly toxic, halogenated organic waste[9].
-
Environmental Hazard: Do not empty into drains; the compound is toxic to aquatic life with long-lasting effects[9].
-
Storage: Store waste in tightly sealed, clearly labeled, compatible containers (e.g., high-density polyethylene) away from direct sunlight and oxidizing agents[2][8].
References
-
[3] Title: Aniline derivative-induced methemoglobin in rats | Source: PubMed (nih.gov) | URL: [Link]
-
[4] Title: Mechanistic Study on Aniline-Induced Erythrocyte Toxicity | Source: Hrčak (srce.hr) | URL: [Link]
-
[6] Title: Chemical Compatibility Guide for Gloves | Source: Skagit County Emergency Management | URL: [Link]
-
[5] Title: The Hemotoxicity of Para-Substituted Aniline Analogs in Dog and Rat Erythrocytes | Source: Ethnicity & Disease (ethndis.org) | URL: [Link]
-
[7] Title: OSHA Glove Selection Chart | Source: Florida State University (fsu.edu) | URL: [Link]
Sources
- 1. 1235451-65-6 | 5-Bromo-2-(2-bromoethoxy)aniline - AiFChem [aifchem.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. ethndis.org [ethndis.org]
- 6. skagitcounty.net [skagitcounty.net]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
